The following diagram illustrates how VE-821 disrupts the DNA Damage Response (DDR) pathway to achieve its therapeutic effect.
This diagram shows the mechanism of ATR inhibition by this compound. By blocking ATR kinase, this compound prevents the activation of the downstream CHK1 effector kinase. This inhibition abrogates critical cell cycle checkpoints and disrupts DNA repair processes. Consequently, damaged cells are forced to undergo premature mitosis, leading to mitotic catastrophe and programmed cell death (apoptosis) [1] [2].
The efficacy of this compound has been demonstrated across various cancer types and experimental models, both as a single agent and in combination with other therapies. Key quantitative findings are summarized below.
| Cancer Type | Combination Agent | Experimental Model | Key Findings | Citation |
|---|---|---|---|---|
| Gastric Cancer (GC) | Cisplatin | Cell lines (MKN-45, AGS) & GC organoids | Synergistic effect; significantly ↓ IC50; ↑ apoptosis; reversed DDR activation [1] | [1] |
| Various Solid Tumors | Topoisomerase I Inhibitors (e.g., Camptothecin) | Colon cancer cells (HT29, COLO 205) & Xenograft models | This compound & derivative VX-970 enhanced tumor response; abrogated replication checkpoints; induced diffuse γH2AX [2] | [2] |
| T-Lymphocyte Leukemia | Radiation (Ionizing) | MOLT-4 cells (p53-wildtype) | This compound acted as a radiosensitizer; affected cellular metabolism & mTOR signaling [3] | [3] |
| Neuroblastoma (NB) | (Single agent and with ALK inhibitors) | ALK-driven NB cell lines & mouse models | Potent inhibition of NB cell growth (IC50 ~50 nM); complete tumor regression in mice with ATR/ALK combo [4] | [4] |
To evaluate the mechanism and efficacy of this compound in a research setting, several standard assays are employed.
ATR (Ataxia Telangiectasia and Rad3-related) kinase is a central orchestrator of the cellular response to replication stress and DNA damage. VE-821 exerts its effects by specifically inhibiting ATR, leading to the disruption of several critical protective mechanisms in cancer cells.
The diagram below illustrates how this compound disrupts the native DNA damage response, preventing cell cycle arrest and repair, which leads to the accumulation of lethal DNA damage.
This compound inhibits ATR, disrupting the DNA damage response and leading to cell death.
This compound demonstrates significant sensitization across various cancer types and DNA-damaging treatments. The tables below summarize key quantitative findings from preclinical studies.
Table 1: Radiosensitization by this compound Across Cancer Cell Lines
| Cancer Type | Cell Line | Radiation Type | Sensitization Enhancement Ratio (SER) / Key Finding | Reference |
|---|---|---|---|---|
| Pancreatic | PSN-1, MiaPaCa-2, PANC-1, Primary PancM | X-rays / Gamma | Significant reduction in clonogenic survival | [2] |
| Cervical & Osteosarcoma | HeLa, U2OS | High LET Carbon Ions (70 keV/μm) | SER (D10): ~1.5-2.0 with 24h treatment | [4] |
| Leukemia | MOLT-4 | Gamma-rays | Increased radiosensitivity; disrupted metabolism | [3] |
| Chondrosarcoma | SW-1353, Cal-78 | X-rays, Protons, Carbon Ions | Dose-dependent reduction in viability; persistent γH2AX | [6] |
Table 2: Chemosensitization by this compound in Combination Studies
| Combination Drug | Cancer Type | Cell Line / Model | Synergistic Effect / Key Finding | Reference |
|---|---|---|---|---|
| Topotecan/Irinotecan | Colon, Breast | HT-29, MDA-MB-231 | Marked antiproliferative synergy; enhanced in vivo tumor response | [1] |
| Gemcitabine | Pancreatic | PSN-1, MiaPaCa-2 | Enhanced cytotoxicity under normoxia and hypoxia (0.5% O₂) | [2] |
| Cisplatin | Gastric | MKN-45, AGS; Organoids | Reversed cisplatin resistance; synergistic in vitro and in vivo | [7] |
| Melphalan | Multiple Myeloma | MM.1S, H929; PDX models | Strong synergy; induced apoptosis; reduced tumor burden in vivo | [5] |
The following are standardized protocols for key assays used to evaluate this compound efficacy, compiled from multiple studies.
This protocol is fundamental for assessing cytotoxicity and long-term reproductive cell death after combined treatment [1] [2] [4].
This method confirms target engagement and monitors downstream molecular events [1] [2] [3].
Used to demonstrate the abrogation of the G2/M checkpoint [1] [4].
This technique visualizes and quantifies DNA repair dynamics [1] [2].
This compound serves as a powerful tool for preclinical research and a prototype for clinical ATR inhibitors like VX-970. Its well-defined mechanism and robust experimental validation make it a compelling candidate for combination therapy strategies aimed at overcoming treatment resistance in cancer.
VE-821 exerts its effects by specifically inhibiting the ATR-Chk1 signaling pathway, which is crucial for managing replication stress and DNA damage. The diagram below illustrates this mechanism and how this compound disrupts it.
When DNA damage occurs, ATR is activated and phosphorylates its key downstream effector, Chk1. Active p-Chk1 halts the cell cycle to allow time for DNA repair [1] [2]. By inhibiting ATR, this compound prevents this protective checkpoint from being activated. This forces damaged cells to proceed into mitosis without repairing their DNA, ultimately leading to mitotic catastrophe and cell death [2] [3].
This compound is primarily used in research to sensitize cancer cells to various DNA-damaging agents, such as chemotherapy and radiation. The table below outlines key findings from preclinical studies.
| Cancer Type | DNA-Damaging Agent | Key Findings with this compound | PMID / Reference |
|---|---|---|---|
| Gastric Cancer | Cisplatin | Reversed cisplatin resistance, synergized to reduce cell viability in cell lines and patient-derived organoids, and inhibited DDR activation. [1] [2] | - |
| Pancreatic Cancer | Radiation & Gemcitabine | Significantly radiosensitized cells under normoxia and hypoxia. Inhibited radiation-induced G2/M arrest and increased DNA damage. [3] | - |
| Leukemia (MOLT-4) | Radiation | Potent radiosensitizer. Caused disruption of cellular metabolism and recovery of deoxynucleotides, hampering DNA repair. [4] | - |
| Various Cancers | Topoisomerase I Inhibitors (e.g., Camptothecin) | Abrogated S-phase replication checkpoints, strongly induced γH2AX, and showed marked synergistic anti-proliferative activity. [5] | - |
Typical working concentrations for this compound in in vitro experiments range from 500 nM to 10 µM, with 1-10 µM being commonly used for sensitization studies [6] [4] [3]. The specific optimal concentration should be determined empirically for each cell line and experimental condition.
A representative protocol for a clonogenic survival assay (a standard test for radiosensitivity) is as follows [3]:
The following table summarizes the key inhibitory constants that define VE-821's selectivity, primarily obtained from cell-free kinase assays [1] [2] [3].
| Kinase Target | Ki (nM) | IC₅₀ (nM) | Selectivity Fold (over ATR) |
|---|---|---|---|
| ATR | 13 | 26 | (Reference) |
| DNA-PK | 2,200 | - | >75-fold |
| PI 3-Kγ | 3,900 | - | >75-fold |
| mTOR | >1,000 | - | >75-fold |
| ATM | 16,000 | - | >1,000-fold |
This data shows that this compound's affinity for ATR is substantially higher than for other related kinases [1]. Its high selectivity is crucial for its use as a research tool, as it helps minimize off-target effects that could confound experimental results.
The selectivity of this compound is not just theoretical but has been consistently demonstrated in cellular models. The following diagram illustrates a typical experimental workflow used to validate its activity and selectivity in cells.
This experimental approach has been used to confirm this compound's mechanism in various studies:
This compound functions as an ATP-competitive inhibitor, binding directly to the kinase domain of ATR and blocking its activity [1] [2]. This inhibition disrupts the DNA damage response (DDR) network. The diagram below shows how this compound selectively interferes with this signaling cascade.
By blocking the ATR-Chk1 signaling axis, this compound abrogates critical cell cycle checkpoints, leading to the accumulation of DNA damage and, in combination with genotoxic agents, promotes mitotic catastrophe and cell death [5] [6].
The selectivity of this compound is the foundation of its research and therapeutic utility.
VE-821 is a potent and selective ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor. Its primary mechanism for inhibiting Chk1 phosphorylation is through direct inhibition of its upstream activator.
The tables below summarize key experimental evidence demonstrating this compound's effect on Chk1 phosphorylation and related cellular markers.
Table 1: Key Experimental Findings on Chk1 Phosphorylation Inhibition
| Observation | Experimental Context | Citation |
|---|---|---|
| Decreased p-Chk1 (S345) | Multiple human cancer cell lines treated with this compound and Topoisomerase I inhibitors (e.g., Camptothecin, LMP-400) | [2] |
| Suppressed p-Chk1 (S345) | U2OS cells treated with this compound and the Chk1 inhibitor AZD7762 | [5] |
| Downregulation of ATR-Chk1 pathway phosphorylation | Gastric cancer (GC) cells and organoids treated with this compound and Cisplatin | [6] |
| Inhibition of ATR-selective phosphorylation | Phenotype-based screen in HeLa cells exposed to hydroxyurea | [1] |
Table 2: Functional Consequences of ATR/Chk1 Pathway Inhibition by this compound
| Cellular Effect | Outcome | Citation |
|---|---|---|
| Abrogation of S-phase checkpoint | Premature continuation of DNA synthesis despite damage | [2] |
| Suppression of origin-firing checkpoint | Increased replication initiation under stress | [2] |
| Induction of "pan-nuclear γH2AX" | Widespread, irreparable DNA damage and replication catastrophe | [5] |
| Sensitization to DNA-damaging agents | Synergistic cell death with cisplatin, irradiation, and topoisomerase inhibitors | [2] [6] [7] |
To experimentally verify the inhibition of Chk1 phosphorylation by this compound, researchers typically use the following methodologies, often in combination with a DNA-damaging agent to stimulate the pathway.
Table 3: Standard Experimental Approach for Assessing this compound Activity
| Method | Purpose | Key Details |
|---|---|---|
| Cell Treatment & Pathway Activation | To induce ATR-Chk1 signaling. | Treat cells with a DNA-damaging agent (e.g., Hydroxyurea (3mM, 2h), Camptothecin, or Cisplatin) to activate ATR [1] [2]. |
| Drug Inhibition | To inhibit the ATR kinase. | Co-treat cells with This compound (typically 1-10 µM) for 1 to 24 hours alongside the DNA-damaging agent [8] [2] [4]. |
| Immunoblotting (Western Blot) | To detect protein phosphorylation levels. | Analyze cell lysates with antibodies against:
The following diagram illustrates the core signaling pathway that this compound disrupts, based on the evidence from the search results:
This diagram shows that this compound directly inhibits ATR, preventing it from phosphorylating and activating Chk1. This blockade disrupts the DNA damage response, leading to a failure in cell cycle arrest and potentially causing replication catastrophe and cell death.
The following table summarizes the core physical and chemical properties of VE-821 for laboratory use.
| Property | Specification |
|---|---|
| CAS No. | 1232410-49-9 [1] [2] [3] |
| Molecular Formula | C₁₈H₁₆N₄O₃S [1] [2] [3] |
| Molecular Weight | 368.41 g/mol [1] [2] [3] |
| Purity | Typically ≥98% (HPLC) [2] |
| Physical Form | White to beige or light green powder [2] [3] |
This compound is highly soluble in DMSO but not in aqueous buffers. [1] [2] [3]
For in vivo studies, it can be prepared as a homogeneous suspension using a vehicle like 0.5% Carboxymethyl cellulose sodium salt (CMC-Na) at concentrations ≥5 mg/mL. [1]
This compound is a high-affinity, ATP-competitive inhibitor that specifically targets the ATR kinase, a key regulator of the DNA damage response. [2] [5] [4]
The table below lists the published inhibitory constants (Ki) and IC₅₀ values for this compound against its primary target and related kinases.
| Target | Ki / IC₅₀ | Notes |
|---|---|---|
| ATR | Ki = 13 nM [1] [3] [5] | Primary target; IC₅₀ = 26 nM (cell-free) [1] [3] |
| ATM | Ki = 16 μM [1] [3] | >1,200-fold selectivity over ATR [1] [4] |
| DNA-PK | Ki = 2.2 μM [1] [3] | ~170-fold selectivity over ATR [1] [4] |
| PI3Kγ | Ki = 3.9 μM [1] [3] | ~300-fold selectivity over ATR [1] [4] |
| mTOR | Ki >1 μM [1] [3] | Minimal activity [1] |
The following diagram illustrates a typical workflow for using this compound in cell-based studies, particularly in chemosensitization experiments:
1. Kinase Inhibition Assay (Cell-Free)
2. Cell-Based Assays (Example: Chemosensitization)
This compound is primarily used to investigate ATR's role in the DNA damage response and to overcome treatment resistance:
VE-821 specifically inhibits the ATR kinase, a key regulator of the DNA damage response (DDR). Its radiosensitizing effects are achieved through multiple mechanisms:
The following protocol synthesizes standard methodologies used across multiple studies involving various human cancer cell lines (e.g., leukemic HL-60, pancreatic PSN-1, chondrosarcoma SW-1353) [1] [2] [6].
| Assay Type | Key Measurement | Typical Protocol Outline | Relevant Findings with this compound |
|---|---|---|---|
| Clonogenic Survival Assay | Colony-forming ability | Irradiate cells, trypsinize after 8-24 h, plate at low density, incubate for 7-14 days, fix/stain colonies, and count [3] [4]. | Significant reduction in surviving fraction across pancreatic, leukemic, and chondrosarcoma cells [2] [6]. |
| Western Blot Analysis | Protein expression & phosphorylation (e.g., pChk1 Ser345) | Lyse cells 1-2 h post-IR, separate proteins via SDS-PAGE, transfer to membrane, probe with target antibodies [1] [7]. | Abrogation of IR-induced Chk1 phosphorylation confirms ATR inhibition [1] [2]. |
| Flow Cytometry (Cell Cycle) | DNA content & cell cycle distribution | Fix cells (e.g., 12 & 24 h post-IR), stain with Propidium Iodide (PI), analyze DNA content via flow cytometer [3] [4]. | Abrogation of G2/M arrest; increased sub-G1 population [3] [4]. |
| Immunofluorescence (DNA Damage Foci) | γH2AX/53BP1/Rad51 foci | Fix cells at various time points post-IR, permeabilize, stain with primary/secondary antibodies, count foci via microscopy [2]. | Persistence of γH2AX/53BP1 foci; inhibition of Rad51 foci [2]. |
| Micronucleus Assay | Genomic instability | Add Cytochalasin-B immediately post-IR, incubate 24 h, fix cells, stain DNA (DAPI), score micronuclei in binucleated cells [3] [4]. | Significant increase in micronuclei formation, especially with high-LET radiation [3] [4]. |
The table below summarizes the radiosensitizing effects of this compound across different cancer cell lines and radiation types.
| Cell Line | Cancer Type | p53 Status | Radiation Type | [this compound] | Key Metric & Result | Citation |
|---|---|---|---|---|---|---|
| HL-60 | Leukemia | Negative | Gamma | Not Spec. | Potent radiosensitization; 9834 phosphosites altered | [1] |
| PSN-1, MiaPaCa-2 | Pancreatic | Mutant | X-ray | 1 μM | Significant sensitization; inhibited pChk1 | [2] |
| HeLa | Cervical | Deficient | Carbon Ion / X-ray | 1 μM | SER(D10)a: 1.74 (Carbon), 1.93 (X-ray) | [3] [4] |
| U2OS | Osteosarcoma | Wild-type | Carbon Ion / X-ray | 1 μM | SER(D10): 1.72 (Carbon), 1.78 (X-ray) | [3] [4] |
| MOLT-4 | Leukemia | Wild-type | Gamma | 10 μM | Altered 623 phosphosites; metabolic disruption | [5] [7] |
| SW-1353, Cal78 | Chondrosarcoma | N/A | Proton | 10 μM | Most efficient viability reduction vs. PARP/ATM inhibitors | [6] [8] |
| 1BR-hTERT | Normal Fibroblast | Normal | Carbon Ion / X-ray | 1 μM | Minimal to no radiosensitization (SER ~1.1) | [3] [4] |
Note: SER stands for Sensitization Enhancement Ratio. a) SER(D10) is the ratio of the radiation dose required to achieve 10% survival in control cells versus treated cells.
The diagram below summarizes the core experimental workflow and the molecular mechanism of this compound action.
Cisplatin is a cornerstone chemotherapeutic agent for advanced gastric cancer (GC). However, its efficacy is severely limited by the development of chemoresistance, often driven by the activation of the DNA Damage Response (DDR) pathway, which enables cancer cells to repair cisplatin-induced DNA damage and survive. The ataxia-telangiectasia and Rad3-related (ATR) kinase is a central regulator of the DDR, and its expression is correlated with higher pathological stages in GC patients. This application note details the use of the ATR inhibitor VE-821 to sensitize GC cells and organoids to cisplatin, providing a potential therapeutic strategy to overcome resistance.
Cisplatin exerts its cytotoxic effect by forming DNA crosslinks, which disrupt DNA replication and transcription. This damage triggers the DDR, specifically activating the ATR-CHK1 signaling pathway. Activation of this pathway leads to cell cycle arrest, providing time for DNA repair, and ultimately results in cisplatin resistance. This compound, a highly selective ATR inhibitor, disrupts this pro-survival signaling.
The diagram below illustrates the signaling pathway and drug mechanism.
Research demonstrates the synergistic effect of this compound and cisplatin across various GC models, including two-dimensional (2D) cell lines, three-dimensional (3D) organoids, and in vivo models.
Table 1: Summary of Key Experimental Findings in Gastric Cancer Models
| Experimental Model | Treatment | Key Findings | Citation |
|---|---|---|---|
| GC Cell Lines (AGS, MKN-45) | Cisplatin + this compound | Synergistic reduction in cell viability; increased apoptosis; downregulation of p-ATR, p-CHK1, and p-STAT3. | [1] |
| Gastric Cancer Organoids | Cisplatin + this compound | Significant reduction in organoid viability; synergistic effect confirmed by lower IC~50~ and combination index (CI). | [1] |
| In Vivo (Mouse Xenograft) | Cisplatin + this compound | Enhanced tumor growth inhibition compared to monotherapy. | [1] |
GC organoids can be established from patient-derived tumor tissues (surgical resections or biopsies) and serve as a physiologically relevant model that retains tumor heterogeneity and the microenvironment [1] [2].
This protocol assesses the efficacy of this compound and cisplatin, alone and in combination, on GC organoid viability.
Materials:
Procedure:
Confirm the on-target effect of this compound by analyzing key proteins in the ATR-CHK1 pathway.
The following workflow summarizes the key steps in the drug testing process.
The combination of this compound and cisplatin demonstrates strong synergy. The table below summarizes typical IC~50~ values and combination indices observed in research.
Table 2: Quantitative Synergy Data for this compound and Cisplatin
| Model System | Cisplatin IC₅₀ (µM) | This compound IC₅₀ (µM) | Combination IC₅₀ (µM) | Combination Index (CI) | Interpretation |
|---|---|---|---|---|---|
| GC Cell Line (e.g., AGS) | Relatively High [1] | Effective dose range [1] | Significantly Lower [1] | < 1 [1] | Synergism |
| Gastric Cancer Organoids | Model-dependent | Model-dependent | Significantly Lower [1] | < 1 [1] | Synergism |
The combination of the ATR inhibitor this compound with cisplatin presents a compelling strategy to overcome cisplatin resistance in gastric cancer by targeting the underlying DNA damage response mechanism. The use of patient-derived organoids as a preclinical model provides a high degree of clinical relevance for drug screening and validation.
Key Implications for Drug Development:
The G2/M DNA damage checkpoint is a critical cellular mechanism that prevents entry into mitosis when DNA damage is detected, thereby allowing time for repair [1]. VE-821 specifically inhibits the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a key sensor and transducer of DNA damage and replication stress signals.
The following diagram illustrates how this compound abrogates this checkpoint, forcing damaged cells into mitosis and leading to cell death.
Inhibition of ATR by this compound disrupts this protective signaling cascade, causing cells to bypass the arrest and enter mitosis with unrepaired DNA, a process that often results in mitotic catastrophe and cell death [2] [3] [4].
Here are standardized protocols for using this compound in G2/M checkpoint abrogation and radiosensitization assays, compiled from multiple studies [2] [3] [4].
This is a typical workflow for assessing the effect of this compound in combination with radiation.
The effect of this compound can be measured through several well-established assays.
| Assay Type | Key Readout Parameters | Detailed Protocol Summary |
|---|
| Modified G2-Assay [2] | Chromatid Breaks per Metaphase | 1. Irradiate cells in G2 phase (e.g., 0.5 or 1 Gy). 2. Add colcemid to arrest cells in metaphase immediately after IR. 3. Harvest cells 1-2 hours post-IR. 4. Prepare metaphase spreads and stain with Giemsa. 5. Score chromatid breaks under a microscope. | | Clonogenic Survival Assay [3] [4] | Surviving Fraction | 1. After treatment, trypsinize, count, and seed a known number of cells into dishes. 2. Allow colonies to grow for 7-14 days. 3. Fix and stain colonies (e.g., with crystal violet). 4. Count colonies (>50 cells). 5. Calculate plating efficiency and surviving fraction. | | Cell Cycle Analysis [4] | % Cells in G2/M Phase | 1. Harvest cells at specified times (e.g., 12, 24h) post-IR. 2. Fix cells in cold 70% ethanol. 3. Stain DNA with Propidium Iodide (PI) solution containing RNase. 4. Analyze DNA content by flow cytometry. | | Micronucleus (MN) Assay [4] | Micronuclei per Binucleated Cell | 1. Add Cytochalasin-B immediately after irradiation to block cytokinesis. 2. Incubate for 24-48 hours. 3. Fix cells (e.g., in cold methanol). 4. Stain DNA (DAPI) and membrane (e.g., anti-β-actin). 5. Score micronuclei in binucleated cells. | | Immunoblotting [3] | pChk1 (Ser345) / γH2AX levels | 1. Harvest cells and lyse at specific timepoints (e.g., 2h post-IR). 2. Separate proteins by SDS-PAGE and transfer to membrane. 3. Probe with primary antibodies (e.g., anti-pChk1-S345, γH2AX, total Chk1). 4. Use HRP-conjugated secondary antibodies and detect. |
The table below summarizes the radiosensitizing effects of this compound across different experimental models.
| Cell Line / Type | Radiation Type | This compound Concentration | Key Observed Effects | Reported Metric |
|---|---|---|---|---|
| 82-6 hTERT, RPE [2] | X-rays | 2.5 µM | Significant increase in chromatid breaks. | ~100% increase (similar to AT cells) |
| PSN-1, MiaPaCa-2 [3] | X-rays | 1 µM | Reduced clonogenic survival; abrogated G2/M arrest. | Sensitizer Enhancement Ratio (SER): ~1.5-2.0 |
| HeLa, U2OS (Tumor) [4] | Carbon Ions (High LET) | 1 µM | Strong radiosensitization; abrogated G2/M arrest; increased micronuclei. | SER at D10: ~1.4-1.8 |
| 1BR-hTERT (Normal) [4] | Carbon Ions & X-rays | 1 µM | Minimal to no radiosensitization. | SER at D10: ~1.0 |
This compound is a highly selective and potent small-molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) pathway. ATR plays a critical role in detecting DNA damage and replication stress, initiating cell cycle checkpoints to allow time for DNA repair. By inhibiting ATR, this compound disrupts these protective mechanisms, preventing cell cycle arrest and forcing damaged cells through mitosis, ultimately leading to cell death through mitotic catastrophe. This mechanism is particularly effective in cancer cells, which often have compromised DDR pathways and high levels of replication stress [1].
The colony formation assay (also known as clonogenic assay) is the gold standard method for evaluating the long-term reproductive viability of cells after experimental treatments, including radiation and drug exposure. This assay measures the ability of a single cell to proliferate indefinitely, forming a visible colony containing at least 50 cells. When combined with this compound treatment, this assay provides critical insights into the radiosensitizing effects of ATR inhibition across various cancer types. The quantitative data derived from these assays helps researchers determine the extent to which this compound enhances radiation-induced cell killing, providing a foundation for potential clinical applications in cancer therapy [2] [1].
The radiosensitizing effect of this compound stems from its targeted disruption of the ATR-CHK1 signaling pathway, which normally coordinates the cellular response to DNA damage, particularly replication stress and double-strand breaks. When cells experience DNA damage from ionizing radiation, ATR is recruited to single-stranded DNA regions coated with replication protein A (RPA). Activated ATR then phosphorylates its key downstream effector, CHK1, which initiates cell cycle arrest primarily at the G2/M checkpoint. This arrest provides critical time for DNA repair before cells enter mitosis. This compound specifically inhibits ATR kinase activity, thereby blocking CHK1 phosphorylation and preventing cell cycle arrest [3] [4].
The consequence of ATR inhibition is that DNA-damaged cells bypass the G2/M checkpoint and proceed prematurely into mitosis without adequate DNA repair. This forced progression leads to mitotic catastrophe, characterized by abnormal chromosome segregation, formation of micronuclei, and ultimately, cell death. Research has demonstrated that this compound preferentially sensitizes cancer cells to radiation while showing minimal effects on normal cells, providing a potential therapeutic window. This selective sensitization is particularly pronounced in cancer cells with pre-existing DDR deficiencies, such as p53 mutations, which are present in approximately 70% of pancreatic cancers and render cells more dependent on ATR-mediated G2/M checkpoint control [1].
Table: Key Molecular Effects of this compound in Irradiated Cells
| Molecular Parameter | Effect of this compound | Functional Consequence |
|---|---|---|
| ATR kinase activity | Inhibited | Disrupted DNA damage signaling |
| CHK1 phosphorylation (Ser345) | Reduced | Impaired checkpoint activation |
| γH2AX foci | Persistence | Increased DNA damage retention |
| Rad51 foci formation | Inhibited | Impaired homologous recombination repair |
| G2/M cell cycle arrest | Abrogated | Premature mitotic entry |
| Micronuclei formation | Increased | Genomic instability |
Cell Preparation and Plating:
This compound Treatment and Irradiation:
Post-Treatment Incubation and Colony Formation:
Colony Staining and Counting:
Data Analysis:
Table: this compound Radiosensitization Effects Across Cancer Cell Types
| Cell Line | Cancer Type | Radiation Type | This compound Concentration | Sensitization Enhancement Ratio (SER) | Reference |
|---|---|---|---|---|---|
| PSN-1 | Pancreatic | X-rays | 1 μM | ~1.5-2.0 (estimated from survival curve) | [1] |
| MiaPaCa-2 | Pancreatic | X-rays | 1 μM | ~1.5-2.0 (estimated from survival curve) | [1] |
| PANC-1 | Pancreatic | X-rays | 1 μM | ~1.5-2.0 (estimated from survival curve) | [1] |
| HeLa | Cervical | Carbon ions (70 keV/μm) | 1 μM | 1.36 (8h treatment), 1.74 (24h treatment) | [2] [5] |
| HeLa | Cervical | X-rays | 1 μM | 1.21 (8h treatment), 1.93 (24h treatment) | [2] [5] |
| U2OS | Osteosarcoma | Carbon ions | 1 μM | 1.29 (8h treatment), 1.72 (24h treatment) | [2] [5] |
| U2OS | Osteosarcoma | X-rays | 1 μM | 1.17 (8h treatment), 1.78 (24h treatment) | [2] [5] |
| 1BR-hTERT | Normal fibroblast | Carbon ions | 1 μM | 1.07 (8h treatment), 1.23 (24h treatment) | [2] [5] |
The tabulated data demonstrates that This compound consistently enhances radiation sensitivity across multiple cancer cell types, with sensitization enhancement ratios typically ranging from 1.2 to 2.0. Importantly, the degree of sensitization depends on several experimental factors:
Treatment duration: Extended this compound exposure (24 hours) generally produces greater radiosensitization compared to shorter exposures (8 hours), as evidenced by the increased SER values in HeLa and U2OS cells [2] [5]
Radiation quality: this compound effectively sensitizes cells to both conventional photon radiation (X-rays) and high linear energy transfer (LET) radiation such as carbon ions, with some studies suggesting slightly enhanced effects with high LET radiation [2] [5]
Differential sensitivity: Notably, normal human fibroblasts (1BR-hTERT) show significantly less radiosensitization by this compound compared to cancer cells, suggesting a potential therapeutic window that could be exploited clinically [2] [5]
While the basic protocol utilizes standard X-ray irradiation, researchers have successfully adapted the assay for various radiation types and treatment schedules:
High LET radiation: For carbon ion irradiation (70 keV/μm), similar protocols apply with appropriate dosimetry and shielding considerations [2] [5]
Hypoxic conditions: To simulate tumor hypoxia, cells can be placed in specialized chambers (0.5% O₂) for 6 hours prior to and 1 hour following irradiation. This compound maintains its radiosensitizing effects under these hypoxic conditions, which is particularly relevant for treating resistant tumor subpopulations [1]
Drug scheduling experiments: To determine the importance of treatment timing, this compound can be added at various time points relative to irradiation (-1 hour, +24 hours, +48 hours). Research indicates that radiosensitization persists even when this compound is added 24 hours post-irradiation, though this effect diminishes by 48 hours [1]
To fully understand the mechanism of this compound mediated radiosensitization, colony formation assays can be complemented with several additional techniques:
Cell cycle analysis: Using flow cytometry with propidium iodide staining at 12-24 hours post-irradiation to demonstrate G2/M checkpoint abrogation [2] [5]
Micronucleus assay: Cells are incubated with cytochalasin-B to prevent cytokinesis, then analyzed for micronuclei formation 24 hours after irradiation. This compound treatment significantly increases micronuclei frequency, particularly with high LET radiation [2] [5]
Immunofluorescence staining: For γH2AX, 53BP1, or Rad51 foci to evaluate DNA damage and repair kinetics at various time points after irradiation [1]
Western blotting: To confirm inhibition of ATR signaling through reduced CHK1 phosphorylation (Ser345) at 2 hours post-irradiation [1]
Low colony formation efficiency: Optimize cell seeding density and ensure cells are in exponential growth phase. Avoid excessive handling of plates during the incubation period
High background toxicity: Titrate this compound concentration (typically 0.1-3 μM) to balance efficacy with minimal standalone toxicity. DMSO concentration should not exceed 0.1% to avoid solvent effects
Variable results between replicates: Ensure uniform cell distribution when plating by gently rocking plates after seeding. Use consistent staining and washing techniques
Inadequate radiosensitization: Verify drug activity through Western blot analysis of CHK1 phosphorylation. Confirm radiation dose calibration with proper dosimetry
The colony formation assay with this compound and irradiation provides a robust method for quantifying the radiosensitizing effects of ATR inhibition. When properly executed, this technique yields reproducible data that can inform preclinical development of combination therapies involving DNA damage response inhibitors and radiation.
Diagram 1: Mechanism of this compound Radiosensitization via ATR Pathway Inhibition. This compound disrupts the DNA damage response by inhibiting ATR activation, preventing cell cycle arrest and forcing damaged cells into mitotic catastrophe.
Diagram 2: Comprehensive Workflow for this compound Colony Formation Assays with Irradiation. The main protocol (yellow) shows sequential steps, while complementary mechanistic assays (green) can be performed at indicated time points to elucidate biological mechanisms.
The ATR inhibitor this compound is a potent and selective small molecule that targets the ataxia-telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR). By inhibiting ATR, this compound disrupts DNA damage signaling and repair, leading to the accumulation of DNA damage and ultimately, cell death in proliferating cells, particularly in combination with DNA-damaging agents [1] [2].
The micronucleus (MN) assay is a well-established cytogenetic technique used to quantify DNA damage, specifically chromosomal breaks or whole chromosome loss. Micronuclei are small, extranuclear bodies that form during cell division from acentric chromosome fragments or whole chromosomes that fail to incorporate into the main daughter nuclei [3] [4]. The cytokinesis-block micronucleus (CBMN) assay, which uses cytochalasin-B (CytoB) to prevent cytoplasmic division, ensures that scored cells have undergone one division, making micronucleus counting a reliable indicator of genotoxicity [1] [4].
The combination of this compound with the micronucleus assay provides a powerful tool for evaluating the genotoxic potential of compounds, studying DNA repair pathways, and investigating strategies to sensitize cancer cells to radio- or chemotherapy [1] [2] [5].
This compound exerts its effects by specifically inhibiting the ATR kinase, a central player in the cellular response to replication stress and DNA damage, particularly single-stranded DNA (ssDNA) and complex DNA lesions.
The following diagram illustrates the DNA damage response pathway that is disrupted by this compound, leading to the phenotypic outcomes measured in the micronucleus assay.
Diagram 1: this compound Mechanism of Action in the DNA Damage Response Pathway. this compound inhibits ATR kinase, abrogating the G2/M checkpoint and forcing damaged cells into mitosis, leading to micronucleus formation. IR, ionizing radiation; RPA, replication protein A; ssDNA, single-stranded DNA; DSBs, double-strand breaks.
This compound sensitizes tumor cells to DNA-damaging agents by blocking the ATR-CHK1 signaling axis, which is critical for cell cycle arrest and DNA repair. This inhibition forces damaged cells to undergo premature mitosis, resulting in mis-segregation of damaged chromosomes and the formation of micronuclei [1] [2]. Studies have shown that this compound can also reverse cisplatin-induced activation of STAT3, which may contribute to overcoming chemoresistance in gastric cancer models [2].
The following tables summarize key quantitative findings from studies that utilized this compound in combination with the micronucleus assay or related endpoints.
Table 1: this compound-Induced Radiosensitization and Micronucleus Formation in Human Tumor Cells
| Cell Line | Treatment | Key Findings Related to Micronuclei | Citation |
|---|---|---|---|
| U2OS (Osteosarcoma) | 1 µM this compound + 1 Gy Carbon Ions | Average MN/BN cell: 3.36 (2.32x increase vs. control) | [1] |
| U2OS (Osteosarcoma) | 1 µM this compound + 2 Gy X-rays | Average MN/BN cell: 2.44 (1.86x increase vs. control) | [1] |
| 1BR-hTERT (Normal Fibroblast) | 1 µM this compound + 2 Gy X-rays | Significantly lower MN formation vs. U2OS tumor cells | [1] |
| HNSCC Cell Lines (e.g., FaDu) | ATRi (AZD6738) + X-rays/Protons | Increased MN formation; DSB persistence | [5] |
MN/BN: Micronuclei per Binucleated cell.
Table 2: this compound-Mediated Chemosensitization in Gastric Cancer Models
| Parameter | Cisplatin Alone | This compound Alone | Cisplatin + this compound | Citation |
|---|---|---|---|---|
| Cell Viability (IC50) | Relatively high | Achieved effects | Significantly lower (synergistic effect) | [2] |
| Apoptosis | Induced | Induced | Enhanced induction | [2] |
| p-CHK1 (S345) | Increased | Decreased | Reversed cisplatin-induced increase | [2] |
| γH2AX | Increased | - | Enhanced levels (more DSBs) | [2] |
This protocol is adapted from established methods [1] [4] and is suitable for assessing the genotoxic or sensitizing effects of this compound in combination with other agents.
The key steps of the cytokinesis-block micronucleus assay are visualized in the following workflow diagram.
Diagram 2: Experimental Workflow for the Cytokinesis-Block Micronucleus Assay. The key steps include cell preparation, drug treatment, cytokinesis-block, and micronucleus scoring.
Cell Preparation and Plating:
Drug Treatment and DNA Damage Induction:
Cytokinesis-Block and Expression Time:
Cell Harvesting and Fixation:
Staining and Slide Preparation:
Micronucleus Scoring and Analysis:
It is crucial to assess cytotoxicity in parallel. This can be done by calculating the Cytokinesis-Block Proliferation Index (CBPI) using the formula from OECD TG 487 [4]:
CBPI = [Number of mononucleated cells + (2 × Number of binucleated cells) + (3 × Number of multinucleated cells)] / Total number of cells scored
Percent cytostasis can then be calculated as: % Cytostasis = 100 - [100 × (CBPI~T~ - 1) / (CBPI~C~ - 1)] Where T is the test article treatment culture and C is the vehicle control culture.
The combination of the ATR inhibitor this compound with the cytokinesis-block micronucleus assay provides a robust and quantifiable method for assessing DNA damage and chromosomal instability in preclinical research. The protocols and data summarized here offer a foundation for researchers to apply this powerful combination to study DNA repair mechanisms, evaluate the genotoxicity of novel compounds, and develop strategies to overcome therapy resistance in cancer.
This compound (3-amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide) is a highly potent and selective ATR kinase inhibitor that has demonstrated significant radiosensitizing potential across various cancer models. As a key component of the DNA damage response (DDR) pathway, ATR (ataxia telangiectasia and Rad3-related) kinase plays a critical role in managing replication stress and facilitating DNA repair, particularly in response to radiation-induced DNA damage [1]. This compound exerts its radiosensitizing effects primarily through abrogation of the G2/M cell cycle checkpoint, forcing cells with unrepaired DNA damage to undergo premature mitosis, resulting in mitotic catastrophe and enhanced cell death [2] [3]. Additionally, this compound impairs homologous recombination repair by inhibiting the ATR-Chk1 signaling axis, leading to persistent DNA damage as evidenced by increased γH2AX and 53BP1 foci [1]. The selectivity of this compound for tumor cells with defective DDR pathways (such as p53 mutations) while sparing normal cells makes it an attractive candidate for improving the therapeutic index of radiotherapy [1].
Based on comprehensive analysis of multiple studies, the standard pre-treatment protocol for this compound involves administering 1 μM concentration for 1 hour prior to irradiation across various cancer cell lines [2] [1] [3]. This consistently demonstrated robust radiosensitization while maintaining minimal single-agent toxicity. The treatment duration post-irradiation varies depending on experimental endpoints, with continuous exposure for 24-72 hours showing maximal effects in clonogenic survival assays [1].
Table 1: Standard this compound Pre-treatment Parameters for Various Cancer Models
| Cancer Type | Cell Lines Tested | This compound Concentration | Pre-treatment Time | Post-treatment Duration | Radiation Types |
|---|---|---|---|---|---|
| Pancreatic Cancer | PSN-1, MiaPaCa-2, PANC-1, PancM | 1 μM | 1 hour | 24-72 hours | X-rays, Gamma rays [1] |
| Cervical & Osteosarcoma | HeLa, U2OS | 1 μM | 1 hour | 8-24 hours | Carbon ions (70 keV/μm), X-rays [2] [3] |
| Chondrosarcoma | SW-1353, Cal78 | 1-10 μM | 1 hour | 24 hours | X-rays, Protons, Carbon ions [4] [5] |
| Gastric Cancer | AGS, MKN-45 | 1-20 μM | 1 hour | 24-48 hours | Combined with cisplatin [6] |
| Leukemia | MOLT-4 | 1-10 μM | 30 minutes | 1-24 hours | Gamma rays [7] [8] |
While the standard 1 μM concentration for 1 hour pre-treatment demonstrates efficacy across most models, certain cell lines require optimization. For chondrosarcoma cells, higher concentrations up to 10 μM showed enhanced radiosensitization effects with particle irradiation [4] [5]. In leukemia MOLT-4 cells, 10 μM this compound significantly affected proliferation even in sham-irradiated cells, suggesting increased sensitivity in hematological malignancies [7] [8]. The radiosensitizing effect remains significant even when this compound is added 24 hours after radiation, indicating its impact on later stages of DNA repair processes, though this effect diminishes when administration is delayed beyond 48 hours [1].
Table 2: Efficacy Metrics of this compound Across Different Radiation Modalities
| Radiation Type | LET Classification | Sensitizing Enhancement Ratio (SER) | Key Observations | Reference |
|---|---|---|---|---|
| X-rays | Low LET | 1.17-1.93 | Consistent sensitization across multiple cell lines | [2] [1] |
| Carbon ions | High LET (70 keV/μm) | 1.29-1.74 | Enhanced efficacy compared to X-rays, greater micronuclei formation | [2] [3] |
| Protons | Low LET (2.9 keV/μm) | Not quantified | Improved viability reduction with fractionation | [4] [5] |
| Gamma rays | Low LET | Not quantified | G2/M checkpoint abrogation, increased DNA damage persistence | [7] [8] |
The radiosensitizing effects of this compound operate through a coordinated disruption of multiple DNA damage response and cellular metabolism pathways. The following diagram illustrates the key molecular mechanisms involved:
Figure 1: Molecular Mechanism of this compound Mediated Radiosensitization
The molecular mechanisms revealed in this pathway analysis demonstrate that this compound primarily targets the ATR-CHK1 signaling axis, preventing proper activation of the G2/M checkpoint in response to radiation-induced DNA damage [2] [1] [3]. This forced cell cycle progression leads to mitotic catastrophe due to unrepaired DNA damage, significantly enhancing radiation-induced cell killing [2] [3]. Additionally, this compound impairs homologous recombination repair through inhibition of Rad51 foci formation and promotes persistent DNA damage as evidenced by sustained γH2AX foci [1]. Recent phosphoproteomic studies have also revealed that this compound affects cellular metabolism pathways, including downregulation of mTOR signaling and disruption of nucleotide recovery processes, which further compromises the cellular ability to recover from radiation damage [7] [8].
This compound represents a highly effective ATR inhibitor for radiosensitization studies across diverse cancer models when implemented using the standardized pre-treatment protocol of 1 μM for 1 hour prior to irradiation. The consistent demonstration of differential effects between tumor and normal cells [2] [3], combined with efficacy across both conventional radiotherapy [1] and emerging particle therapy modalities [2] [4] [5], positions this compound as a valuable tool for investigating DNA damage response mechanisms and developing combination treatment strategies. Researchers should consider cell-line specific adaptations and thoroughly validate ATR pathway inhibition through complementary assays to ensure robust and reproducible results.
Chondrosarcoma represents a significant therapeutic challenge in oncology as the second most common primary malignant bone tumor, characterized by inherent resistance to conventional radiotherapy and chemotherapy [1]. This resistance stems from multiple factors including poor vascularization, slow division rates, and a protective hyaline cartilage matrix that impedes therapeutic access to tumor cells [1] [2]. For patients with unresectable or incompletely resected tumors, particularly in anatomically challenging sites like the skull base and spine, particle therapy with protons or carbon ions has emerged as a promising alternative to conventional photon radiotherapy [3]. These modalities exploit unique physical properties including the Bragg peak phenomenon, which enables precise dose deposition within the tumor while sparing surrounding healthy tissues [1]. Carbon ions additionally offer enhanced biological effectiveness due to their high linear energy transfer (LET), creating more complex DNA damage that is more difficult for cancer cells to repair [1] [2].
Despite these advantages, DNA repair mechanisms in chondrosarcoma cells remain a significant barrier to successful treatment outcomes. Research has demonstrated that chondrosarcoma cells can efficiently repair radiation-induced DNA damage within 24 hours post-irradiation, thereby surviving the therapeutic insult [1] [2]. To overcome this resistance, targeting key DNA damage response (DDR) pathways has emerged as a promising strategy. The ATR kinase (ataxia telangiectasia and Rad3-related) plays a central role in coordinating the cellular response to DNA damage, particularly replication stress and double-strand breaks [1] [4]. VE-821, a potent and selective ATP-competitive ATR inhibitor, disrupts this protective response, preventing efficient DNA repair and increasing radiation-induced cell death [1]. Preclinical studies have demonstrated that this compound effectively sensitizes chondrosarcoma cells to both conventional and particle radiation, making it a promising candidate for clinical translation in combination with particle therapy [1].
Table 1: this compound Mediated Effects on Chondrosarcoma Cell Viability and DNA Damage
| Experimental Parameter | SW-1353 Cell Line | Cal78 Cell Line | Experimental Conditions |
|---|---|---|---|
| Viability Reduction | Dose-dependent reduction | Dose-dependent reduction | ATRi this compound + 24 Gy fractionated X-ray [1] |
| γH2AX Phosphorylation | Strong persistence at 24h | Strong persistence at 24h | 10 µM this compound + 4/8 Gy proton IR [1] |
| ATM Phosphorylation | Increased | Increased | Proton irradiation + this compound [1] |
| BRCA Phosphorylation | Increased | Increased | Proton irradiation + this compound [1] |
| p53 Phosphorylation | Increased | Increased | Proton irradiation + this compound [1] |
| Rad51 Phosphorylation | Increased | Increased | Proton irradiation + this compound [1] |
The combination of this compound with radiation demonstrated marked effects on DNA damage persistence and signaling. γH2AX phosphorylation, a marker of DNA double-strand breaks, remained strongly elevated 24 hours after irradiation in this compound treated cells, indicating impaired DNA repair [1]. This effect was particularly pronounced with proton irradiation compared to X-rays alone. Additionally, key DNA damage response proteins including ATM, BRCA, p53, and Rad51 showed increased phosphorylation in a dose-dependent manner following proton irradiation in the presence of this compound [1].
Table 2: Cell Cycle and Gene Expression Modifications Following Combined Treatment
| Parameter | SW-1353 Changes | Cal78 Changes | Treatment Conditions |
|---|---|---|---|
| G2/M Arrest | Significant increase | Significant increase | 8 Gy C-ions + this compound [1] |
| G0/G1 Phase | Decreased | Decreased | 8 Gy C-ions + this compound [1] |
| S Phase | Decreased | Decreased | 8 Gy C-ions + this compound [1] |
| c-MYC Expression | 2.14-fold increase | 1.81-fold increase | 8 Gy C-ions + 3 µM AZD7648 [2] |
| Cyclin D1 Expression | 1.93-fold increase | 1.34-fold increase | 8 Gy C-ions + 3 µM AZD7648 [2] |
| Survivin Expression | 0.23-fold decrease | 0.42-fold decrease | 8 Gy C-ions + 3 µM AZD7648 [2] |
Cell cycle analysis revealed that carbon ion irradiation alone caused a significant G2/M arrest in both chondrosarcoma cell lines, indicating cell cycle checkpoint activation in response to DNA damage [1]. Combined treatment with this compound further enhanced this effect, particularly with carbon ions, and resulted in a corresponding decrease in the proportion of cells in G0/G1 and S phases [1]. Gene expression analysis demonstrated that the combined treatment significantly modulated the expression of key proliferation regulators, including substantial downregulation of survivin, an important anti-apoptotic protein, which likely contributes to the enhanced radiosensitivity [2].
γH2AX Immunofluorescence:
Western Blot Analysis for DNA Repair Proteins:
Real-time Proliferation Monitoring:
Cell Viability Assay:
Sample Preparation:
Flow Cytometry Analysis:
Figure 1: Molecular mechanism of ATR inhibition-mediated radiosensitization. This compound disrupts the DNA damage response pathway by inhibiting ATR activation, leading to cell cycle checkpoint bypass and impaired DNA repair, ultimately enhancing radiation-induced cell death.
The molecular mechanism of this compound mediated radiosensitization involves strategic disruption of key DNA damage response pathways. Radiation-induced DNA double-strand breaks normally trigger ATR activation, which coordinates both cell cycle arrest and DNA repair activation to promote cell survival [1] [4]. This compound inhibits ATR kinase activity, forcing cells with unrepaired DNA damage to bypass critical cell cycle checkpoints and attempt division with significant genomic damage, ultimately leading to mitotic catastrophe and apoptosis [1] [5]. This synthetic lethal approach preferentially targets cancer cells, as normal cells with intact DNA repair mechanisms are less dependent on ATR-mediated survival pathways.
Figure 2: Experimental workflow for evaluating this compound mediated radiosensitization. The comprehensive assessment includes multiple analytical endpoints to fully characterize the combined treatment effects on chondrosarcoma cells.
The experimental workflow for evaluating this compound mediated radiosensitization follows a logical progression from cell preparation through multi-faceted analysis. After appropriate cell culture and plating, the critical pretreatment phase with this compound ensures ATR inhibition is established before radiation exposure [1]. The irradiation phase utilizes multiple radiation types to compare effectiveness across different treatment modalities [1]. Post-treatment incubation allows for cellular responses to develop, followed by comprehensive endpoint analyses that evaluate everything from overall viability to specific molecular markers of DNA damage and repair [1] [2]. This systematic approach provides a complete picture of the combined treatment effects on chondrosarcoma cells.
The experimental data demonstrate that This compound significantly enhances the radiosensitivity of human chondrosarcoma cells to both conventional X-rays and particle therapy through suppression of DNA repair mechanisms [1]. The combination approach shows particular promise with carbon ion irradiation, which already possesses enhanced biological effectiveness due to higher LET compared to protons or photons [1] [2]. The persistent DNA damage observed through γH2AX phosphorylation 24 hours after combined treatment indicates successful impairment of the cellular repair machinery, leading to increased apoptosis and reduced clonogenic survival [1].
For clinical translation, several considerations must be addressed. The timing of inhibitor administration relative to radiation appears critical, with preclinical data supporting pretreatment to ensure ATR inhibition is established before DNA damage occurrence [1]. Additionally, the differential effects observed between chondrosarcoma cell lines (SW-1353 vs. Cal78) highlight the importance of considering tumor heterogeneity in treatment planning [1] [2]. Future research directions should include:
The promising preclinical data with this compound supports continued development of ATR inhibition as a strategy to improve particle therapy outcomes in chondrosarcoma patients, particularly those with unresectable or recurrent disease where current treatment options remain limited.
Pancreatic ductal adenocarcinoma (PDAC) remains a lethal malignancy with a 5-year survival rate of less than 10%. A significant challenge in treatment is the intrinsic and acquired resistance to DNA-damaging agents like the nucleoside analog gemcitabine, a standard chemotherapeutic for PDAC [1] [2].
The DNA Damage Response (DDR) is a key mechanism of this resistance. The kinase ATR (Ataxia Telangiectasia and Rad3-related) is a central regulator of the replication stress response and DDR. Many pancreatic tumors harbor defects in other DDR pathways (e.g., p53 mutations), making them particularly reliant on ATR for survival upon DNA damage [1] [2]. This creates a therapeutic window where inhibition of ATR can selectively sensitize cancer cells to gemcitabine.
VE-821 was one of the first highly selective and potent ATR inhibitors developed for research. This application note consolidates the experimental data and protocols for using this compound to sensitize pancreatic cancer models to gemcitabine and radiation.
Gemcitabine incorporates into DNA, causing replication fork stalling and the generation of single-stranded DNA (ssDNA). This ssDNA is coated by Replication Protein A (RPA), which recruits and activates ATR. Active ATR phosphorylates its key effector kinase, Chk1, leading to cell cycle arrest, DNA repair, and replication fork stabilization—processes that promote cell survival [1].
This compound inhibits ATR kinase activity, disrupting this protective response. The diagram below illustrates how this compound and gemcitabine interact mechanistically.
Diagram 1: Mechanism of this compound and Gemcitabine Synergy. This compound inhibits ATR activation, preventing the downstream survival signals triggered by gemcitabine-induced DNA damage and leading to cell death.
The efficacy of this compound has been demonstrated across multiple pancreatic cancer cell lines and in vivo models. The tables below summarize quantitative data from these studies.
Table 1: In Vitro Sensitization of PDAC Cell Lines to Gemcitabine and Radiation by this compound
| Cell Line | p53 Status | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| PSN-1 | Mutant | This compound + Gemcitabine | ~2-3 fold reduction in cell survival | [1] |
| MiaPaCa-2 | Mutant | This compound + Gemcitabine | Significant reduction in cell survival | [1] [3] |
| PANC-1 | Mutant | This compound + Radiation | Increased radiosensitization | [1] |
| Primary PancM | Mutant | This compound + Radiation | Increased radiosensitization under hypoxia | [1] |
| PSN-1 | Mutant | This compound + Gem + Radiation | Dramatic reduction in survival vs. chemo/radio alone | [2] |
Table 2: In Vivo Efficacy of ATR Inhibition (VE-822) in PDAC Xenograft Models
Note: VE-822 is a close analog of this compound with improved pharmacokinetic properties used for in vivo studies [2].
| Model | Treatment Regimen | Tumor Growth Delay (Time to 600 mm³) | Body Weight Loss | Reference |
|---|---|---|---|---|
| PSN-1 Xenograft | XRT (6 Gy, single dose) | Significant delay vs. control | No | [2] |
| PSN-1 Xenograft | XRT + VE-822 (4-6 days) | >2x longer than XRT alone | No | [2] |
| PSN-1 Xenograft | XRT (5x2 Gy, fractioned) + VE-822 | Significant delay vs. XRT alone | No | [2] |
| MiaPaCa-2 Xenograft | XRT + VE-822 | 2/4 tumors did not regrow | No | [2] |
Objective: To quantify the synergistic effect of this compound on gemcitabine-induced cytotoxicity.
Materials:
Methodology:
Objective: To assess the persistence of DNA damage following combination treatment.
Materials:
Methodology:
Monitoring specific biomarkers is crucial for confirming target engagement and mechanistic studies.
Table 3: Key Biomarkers for Evaluating this compound Activity
| Biomarker | Assay Type | Interpretation | Reference |
|---|---|---|---|
| pChk1 (Ser345) | Western Blot / IHC | Reduction indicates effective ATR inhibition. | [1] [2] |
| γH2AX Foci | Immunofluorescence | Increase/Persistence indicates unresolved DNA damage. | [1] [2] |
| 53BP1 Foci | Immunofluorescence | Increase/Persistence correlates with unrepaired DNA damage. | [2] |
| Rad51 Foci | Immunofluorescence | Decrease indicates inhibition of Homologous Recombination repair. | [1] |
Pre-clinical evidence firmly establishes that the ATR inhibitor this compound potently and selectively sensitizes pancreatic cancer cells to gemcitabine and radiation. The synergy arises from the abrogation of the DNA damage checkpoint and the inhibition of DNA repair pathways, leading to replication catastrophe and cell death [1] [2] [6].
Subsequent research with more advanced ATR inhibitors (like AZD6738) has built upon this foundation, showing that complete loss of ATM function can further augment this synergistic effect [6]. This highlights the importance of patient stratification based on DDR deficiency biomarkers in future clinical trials.
The experimental protocols and data summarized herein provide a robust framework for investigating ATR inhibition as a promising strategy to overcome therapeutic resistance in pancreatic cancer.
The combination therapy of ATR inhibitors with topoisomerase I (Top1) inhibitors represents a promising synthetic lethal approach in oncology that exploits inherent vulnerabilities in cancer cells. Top1 inhibitors, including camptothecin derivatives (topotecan, irinotecan) and novel indenoisoquinolines (LMP-400/indotecan), exert their anticancer effects by stabilizing Top1-cleavage complexes (Top1cc), resulting in replication-associated DNA double-strand breaks when replication forks collide with these complexes [1]. Cancer cells rely on the ATR-mediated DNA damage response (DDR) pathway to manage the replication stress induced by Top1 inhibitors, making ATR inhibition an ideal combination strategy.
VE-821 is a potent, selective ATP-competitive ATR inhibitor with a Ki of 13 nM and IC50 of 26 nM in cell-free assays, demonstrating excellent selectivity for ATR over related PIKKs including ATM, DNA-PK, mTOR, and PI3Kγ [2]. Mechanistically, this compound abrogates two critical S-phase checkpoints: the replication elongation checkpoint and the origin-firing checkpoint induced by Top1 inhibition [1] [3]. This dual disruption prevents cancer cells from properly responding to replication stress, converting normally repairable Top1-induced DNA lesions into catastrophic DNA damage. The molecular events in this synergistic interaction can be visualized as follows:
Figure 1: Molecular mechanism of this compound and Topoisomerase I inhibitor synergy. This compound disrupts the ATR-CHK1 signaling pathway, preventing proper DNA damage response to Top1 inhibitor-induced replication stress and leading to catastrophic DNA damage.
The combination of Top1 inhibitors with this compound produces distinctive cellular biomarkers including inhibited phosphorylation of ATR and CHK1, strong induction of γH2AX, and a characteristic pattern change of γH2AX staining from well-defined foci to an intense peripheral and diffuse nuclear staining, which can serve as a potential response biomarker in clinical settings [1] [3]. This mechanistic rationale provides the foundation for developing effective combination therapies that can be translated to clinical applications.
Cell Lines: The synergistic effects have been demonstrated across multiple cancer cell lines including:
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Regularly test cells for mycoplasma contamination and authenticate cell lines using short tandem repeat (STR) profiling every 6 months [1] [4].
Reagent Preparation:
Cell Viability and Synergy Assay:
DNA Fiber Assay for Replication Dynamics:
Immunoblotting for DNA Damage Response Markers:
Immunofluorescence for γH2AX Foci Pattern Analysis:
The overall experimental workflow for evaluating the this compound and Top1 inhibitor combination is summarized below:
Figure 2: Experimental workflow for evaluating this compound and Topoisomerase I inhibitor synergy. The comprehensive approach combines functional assays with biomarker analysis to validate synergistic effects.
Table 1: Quantitative synergy data for this compound combination with Topoisomerase I inhibitors
| Cancer Type | Cell Line | Top1 Inhibitor | This compound Concentration | Synergy Metric | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Colon carcinoma | HT29 | Camptothecin | 1-10 μM | Strong synergy (CI<1) | >50% reduction in IC50 | [1] |
| Colon carcinoma | HT29 | LMP-400 | 1-10 μM | Enhanced synergy vs CPT | >70% reduction in IC50 | [1] |
| Colon carcinoma | COLO 205 | SN-38 | VX-970 (clinical derivative) | Bliss synergy | Significant curve shift | [6] |
| Breast carcinoma | MDA-MB-231 | Camptothecin | 1-10 μM | Strong synergy (CI<1) | 20 nM CPT + this compound effective | [1] |
| Colorectal | HCT116 p53+/+ | Camptothecin | 1-10 μM | Strong synergy | p53-independent | [1] |
| Colorectal | HCT116 p53-/- | Camptothecin | 1-10 μM | Strong synergy | p53-independent | [1] |
| Gastric cancer | MKN-45 | Cisplatin* | 1-10 μM | Synergistic | Enhanced apoptosis | [4] |
| Gastric cancer | AGS | Cisplatin* | 1-10 μM | Synergistic | DDR inhibition | [4] |
Note: While cisplatin is not a Top1 inhibitor, it demonstrates the broader applicability of this compound in combination therapies. CI = Combination Index
Table 2: Molecular biomarker changes following this compound and Top1 inhibitor combination treatment
| Biomarker | Assay Method | Top1 Inhibitor Alone | This compound Alone | Combination Treatment | Biological Significance |
|---|---|---|---|---|---|
| pCHK1 (S345) | Western blot | Increased | No change | Strongly inhibited | ATR pathway abrogation |
| γH2AX | Western blot/IF | Foci formation | Minimal change | Diffuse nuclear pattern | Catastrophic DNA damage |
| ATR phosphorylation | Western blot | Increased | Inhibited | Strongly inhibited | Target engagement |
| Replication fork speed | DNA fiber assay | Decreased | Mild increase | Severe decrease | Impaired replication |
| New origin firing | DNA fiber assay | Suppressed | Increased | Abrogated checkpoint | Unscheduled replication initiation |
| Apoptosis | Annexin V/PI | Moderate | Minimal | Strong induction | Cell death commitment |
Dosing Strategy: Based on comprehensive studies, the optimal concentration range for this compound in in vitro experiments is 1-10 μM, with exposure times typically ranging from 1 hour pre-treatment continued throughout the Top1 inhibitor exposure period [1] [2]. For Top1 inhibitors, use concentrations near the EC30 or IC50 values determined for each specific cell line:
Critical Timing Considerations: The sequence of drug administration can significantly impact the synergistic effect. The strongest synergy is observed when this compound is administered either concurrently with or shortly before (1-2 hours) the Top1 inhibitor, as this timing optimally abrogates the initial DNA damage response [1].
The this compound and Top1 inhibitor combination strategy has been validated in increasingly sophisticated experimental models that better recapitulate human cancers:
Patient-Derived Organoids: 3D organoid cultures of gastric cancer demonstrated significant synergy between this compound and cisplatin, with combination treatment resulting in dramatically reduced organoid viability compared to single agents [4]. Similar approaches are applicable to Top1 inhibitor combinations.
In Vivo Models: The clinical derivative of this compound, VX-970 (berzosertib), enhanced tumor response to irinotecan in mouse xenograft models without additional toxicity, providing strong preclinical justification for clinical translation [1] [3].
Primary Patient Cells: In multiple myeloma models, the combination of ATR inhibition (VX-970) with DNA-damaging agents (melphalan) showed remarkable efficacy in primary patient cells and significantly prolonged survival in animal models [7].
The combination of ATR inhibitor this compound with topoisomerase I inhibitors represents a mechanistically grounded approach for enhancing anticancer efficacy. The robust synergy observed across multiple cancer types, combined with well-characterized biomarker responses, provides a strong foundation for both basic research and translational applications.
These application notes and detailed protocols provide researchers with comprehensive methodological guidance for investigating this promising combination therapy. The standardized approaches for synergy assessment, replication stress analysis, and biomarker validation will facilitate comparison across studies and accelerate the development of ATR inhibitor-based combination therapies for clinical application.
ATR kinase is a central regulator of the DNA damage response (DDR), particularly activated by replication stress and single-stranded DNA. VE-821 is a potent and highly selective small-molecule inhibitor of ATR that has shown significant promise as a radio- and chemo-sensitizing agent across a wide spectrum of cancers, including pancreatic cancer, gastric cancer, chondrosarcoma, and leukemia [1] [2] [3]. Its selectivity is largely based on the concept that many cancer cells (often with p53 mutations) have a compromised G1 checkpoint and thus rely heavily on the ATR-controlled G2/M checkpoint for DNA repair and survival; this makes them particularly vulnerable to ATR inhibition [4] [5].
The primary mechanism by which this compound exerts its sensitizing effect is through the abrogation of the G2/M cell cycle checkpoint. Upon DNA damage induced by ionizing radiation or chemotherapeutic agents, ATR phosphorylates its downstream effector, Checkpoint Kinase 1 (Chk1), leading to cell cycle arrest in G2/M. This arrest allows the cell time to repair DNA damage before proceeding to mitosis. This compound potently inhibits radiation-induced phosphorylation of Chk1, forcing damaged cells to bypass this arrest and enter mitosis prematurely, resulting in mitotic catastrophe and cell death [1] [4] [5]. The following diagram illustrates this core signaling pathway and the point of this compound intervention.
This protocol details the steps for analyzing this compound-induced cell cycle changes using flow cytometry with propidium iodide (PI), a fluorescent DNA stain [6] [5].
Cell Preparation and Treatment:
Fixation:
Staining:
Flow Cytometry Acquisition:
Treatment with this compound in combination with DNA damage consistently leads to a measurable disruption of the cell cycle profile, which is quantifiable by PI staining.
Table 1: Representative Cell Cycle Distribution Changes after this compound and Irradiation
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Source |
|---|---|---|---|---|---|
| SW-1353 (Chondrosarcoma) | Control (0 Gy) | 55.8 ± 1.6 | 28.9 ± 0.9 | 15.2 ± 1.4 | [2] |
| This compound (0 Gy) | 63.4 ± 3.4 | 24.2 ± 1.0 | 12.6 ± 2.7 | ||
| Carbon Ions (8 Gy) | Significant decrease | Significant decrease | Significant increase | ||
| This compound + Carbon Ions | Significant increase vs. IR alone | Varies | Significant decrease vs. IR alone | ||
| HL-60 (Leukemia) | X-rays + this compound | Abrogation of G2/M arrest | [4] |
The key finding to expect is that DNA-damaging agents alone will cause a pronounced G2/M arrest (increase in the 4N population). In samples co-treated with This compound, this G2/M peak will be significantly reduced, indicating successful checkpoint abrogation [5]. This forced cell cycle progression leads to genomic instability, evident as an increase in cells with sub-G1 DNA content (apoptosis) and micronuclei formation [5].
The following table summarizes quantitative data from key studies demonstrating the efficacy of this compound.
Table 2: Summary of this compound Sensitization Effects in Preclinical Models
| Cancer Type | Combination Treatment | Key Findings / Enhancement | Source |
|---|---|---|---|
| Pancreatic Cancer | This compound + Radiation (X-rays) | Significant radiosensitization under normoxia & hypoxia. Inhibition of Rad51 foci, persistence of γH2AX/53BP1 foci. | [1] |
| Pancreatic Cancer | This compound + Gemcitabine | Strongly enhanced cytotoxicity under normoxia & hypoxia. | [1] |
| Chondrosarcoma | This compound + Particle Therapy (Proton/C-ion) | Dose-dependent reduction in viability; most efficient vs. other DDR inhibitors. Persistent γH2AX phosphorylation, impaired DNA repair. | [2] |
| Gastric Cancer | This compound + Cisplatin | Synergistic effect in cell lines, organoids, and in vivo. Reversed cisplatin-induced DDR and STAT3 activation. | [3] |
| Various (HeLa, U2OS) | This compound + High LET C-ion Radiation | Marked radiosensitization in tumor cells, but minimal effect in normal fibroblasts (1BR-hTERT). Increased multiple micronuclei formation. | [5] |
This compound (CAS: 1232410-49-9) is a potent and highly selective ATP-competitive inhibitor of the ATR (Ataxia Telangiectasia and Rad3-Related) kinase with significant applications in cancer research, particularly in studying DNA damage response (DDR) mechanisms and radiosensitization. Below is a detailed overview of its solubility characteristics essential for experimental planning.
Table: this compound Solubility Profile in Common Laboratory Solvents
| Solvent | Solubility | Concentration | Additional Notes |
|---|---|---|---|
| DMSO | Freely soluble | ≥50 mg/mL (135.72 mM) [1] [2] | Primary recommended solvent for stock solution preparation. |
| Water | Insoluble | < 0.1 mg/mL [1] | Not suitable for direct aqueous preparation. |
| Ethanol | Insoluble | Information not available [2] | Not recommended for stock solutions. |
This compound exerts its research effects by potently and selectively inhibiting the ATR kinase, a key regulator of the DNA damage response (DDR). The following diagram illustrates the core signaling pathway that this compound targets and its cellular consequences.
Diagram 1: Mechanism of ATR inhibition by this compound. This compound blocks the ATR-CHK1 signaling axis, preventing DNA damage-induced cell cycle arrest and leading to mitotic catastrophe and cell death, especially in combination with DNA-damaging agents.
A typical experiment involving this compound follows a logical sequence, from stock solution preparation to final analysis. The workflow below outlines the key stages.
Diagram 2: General experimental workflow for using this compound in cell-based assays.
Table: Summary of Typical In-Vitro this compound Usage
| Application | Typical Working Concentration | Pre-treatment Time | Combination Agent |
|---|---|---|---|
| Radiosensitization | 1 µM [5] | 1 hour [5] | X-rays / Carbon Ions [4] |
| Chemosensitization | 1 - 10 µM [6] [2] | 1 hour [5] | Cisplatin, Gemcitabine [6] [5] |
| Pathway Inhibition | 1 - 10 µM [3] [2] | 1 - 4 hours [3] | Gemcitabine, Radiation [5] |
What is the maximum recommended DMSO concentration for cell culture studies with this compound? For most cell-based assays, the final DMSO concentration in culture media should be kept below 0.1% to 1% (v/v). This range is generally non-toxic to cells and ensures that the solvent does not confound experimental results.
Can this compound be used in vivo? What formulation is recommended? Yes, this compound has been used in vivo. A recommended vehicle is 10% PEG300 + 2.5% Tween-80 in water, with the pH adjusted to 4 [1]. This formulation helps maintain the compound in solution for administration.
My cell viability is too low when using this compound alone. Is this expected? Yes, to some extent. While this compound is primarily a sensitizing agent, it does exhibit single-agent toxicity at higher concentrations (typically >3 µM) [5]. This effect can be more pronounced in certain cancer cell lines with specific genetic backgrounds (e.g., ATM or p53 deficiencies). It is crucial to include a "this compound only" control in all experiments to distinguish its standalone effects from sensitization.
How do I confirm that this compound is working in my experiment? The most common method for confirming target engagement is by Western blot analysis to detect the reduction of phosphorylated CHK1 at Ser345 [6] [5]. This phosphorylation event is directly catalyzed by ATR; its inhibition upon this compound treatment confirms the drug is effectively blocking the pathway.
Why is my this compound stock solution precipitating upon storage at -20°C? DMSO freezes at approximately 19°C. When frozen, solutes can be forced out of solution, leading to precipitation. Always allow frozen DMSO stock solutions to thaw completely at room temperature and vortex them thoroughly before use. If precipitation persists, warming to 37°C and sonication may be necessary. For critical long-term studies, storing aliquots at -80°C is preferred.
Understanding how this compound works is key to troubleshooting your experiments. This diagram illustrates the cellular signaling pathway that is disrupted when this compound is combined with irradiation.
The core mechanism involves this compound inhibiting the ATR kinase, which prevents the phosphorylation of its key downstream target, Chk1 [1] [2]. This inhibition has two critical consequences:
The combination of these effects leads to the persistence of radiation-induced DNA damage, visualized as γH2AX foci, ultimately resulting in increased apoptosis and radiosensitization [4] [3] [5].
The optimal concentration of this compound is cell-type dependent and balances efficacy with off-target toxicity. The following table summarizes key data from the literature to guide your initial dosing strategy.
| Cell Type / Model | Effective Concentration Range | Key Findings & Observations | Primary Source |
|---|
| Pancreatic Cancer (PSN-1, MiaPaCa-2) p53 mutant | 1 µM | Robust radiosensitization under normoxia & hypoxia; minimal single-agent toxicity at this dose. | [2] | | Leukemic T-Cells (MOLT-4) | 1 - 10 µM | 1 µM effective for radiosensitization; 10 µM significantly affected proliferation in sham-irradiated cells, potentially via off-target mTOR inhibition. | [1] | | Chondrosarcoma (SW-1353, Cal-78) | 10 µM | Effectively suppressed DNA repair and increased radiosensitivity for both photon and particle irradiation. | [4] | | Head and Neck Squamous Cell Carcinoma (HNSCC) | ~1 µM (this compound) (Other ATRi, e.g., AZD6738, also used) | Significant radiosensitization observed; persistence of DNA damage and increased micronuclei formation. | [5] |
This workflow synthesizes a common methodology used across multiple studies for assessing radiosensitization.
Key Protocol Details:
| Problem | Potential Reasons | Suggested Solutions |
|---|---|---|
| High single-agent toxicity / No therapeutic window | Concentration too high; cell line highly dependent on ATR for viability. | Titrate concentration downwards (start at 0.1-0.5 µM). Use shorter post-IR drug incubation. Validate health of control cells. |
| Lack of radiosensitization | Ineffective ATR inhibition; redundant DNA repair pathways; drug instability. | Verify target engagement via pChk1 (Ser345) Western Blot. Check for constitutive HR deficiency. Ensure fresh drug stock and correct storage. Consider combination with other DDR inhibitors (e.g., ATMi, PARPi). |
| Inconsistent results between replicates | Inconsistent cell seeding density; uneven irradiation; drug precipitation; variable cell cycle distribution. | Standardize cell counting and seeding protocols. Ensure irradiator is properly calibrated and dose is uniform. Use fresh DMSO stocks and ensure complete dissolution of this compound. |
| Expected DNA damage persistence not seen | Assay timing is too late; repair has already occurred. | Perform γH2AX/53BP1 foci kinetics experiments. Analyze timepoints from 1 hour up to 24 hours post-IR to capture the delay in repair. |
Q1: Does this compound sensitize cells to other DNA-damaging agents besides radiation? Yes, absolutely. This compound has been shown to sensitize cancer cells to various chemotherapeutic agents, most notably gemcitabine in pancreatic cancer models and cisplatin in gastric cancer models [6] [2]. The underlying principle is the same: inhibiting the ATR-mediated DDR to prevent recovery from chemotherapy-induced replication stress and DNA damage.
Q2: Is this compound effective in hypoxic conditions? Yes, this is a significant advantage. Research in pancreatic cancer cells demonstrated that this compound retains its potent radiosensitizing effects even under hypoxic conditions (0.5% O₂), where cells are typically more radioresistant [2]. This makes it a promising candidate for targeting the hypoxic core of solid tumors.
Q3: What is the evidence that this compound's effects are on-target? The most direct evidence is the specific and potent reduction of IR-induced phosphorylation of Chk1 at Ser345 without affecting the phosphorylation of ATM or its target Chk2 [2]. Furthermore, phenotypic outcomes like the abrogation of the G2/M checkpoint and suppression of Rad51 foci formation are consistent with specific ATR pathway inhibition [2] [3].
Q4: How do I choose between this compound and other ATR inhibitors (e.g., AZD6738)? this compound is a highly potent and selective tool compound extensively used in in vitro preclinical research [1] [2]. Other inhibitors like AZD6738 (Ceralasertib) are often developed with improved pharmacokinetic properties for in vivo use and have subsequently entered clinical trials [5]. Your choice should be based on your experimental model (e.g., in vitro vs. in vivo).
The ATR inhibitor VE-821 can exhibit off-target effects, including the inhibition of the mammalian target of rapamycin (mTOR) pathway [1] [2]. This was identified in a phosphoproteomic study where treatment of MOLT-4 leukemic cells with 10 µM this compound led to the downregulation of mTOR and its associated pathways. The study proposed that this was most likely an off-target effect and that mTOR inhibition could contribute to the observed phenotypic changes in the cells, alongside the intended ATR inhibition [1] [2].
The primary evidence comes from a 2018 study in PLoS One that used a multi-omics approach. The table below summarizes the key findings from this study [1] [2]:
| Experimental Approach | Key Finding Related to Off-Target Effect |
|---|---|
| Cell Line | T-lymphocyte leukemic MOLT-4 cells |
| This compound Concentration | 10 µM |
| Phosphoproteomics | Detection of 623 differentially regulated phosphorylation sites; changes in pathways and kinases involved in cellular metabolism, including mTOR downregulation. |
| Metabolomics | Analysis of 206 metabolites; this compound potentiated irradiation-induced metabolic disruption and oxidative stress. |
| Phenotypic Effect | Significant impact on proliferation of sham-irradiated (non-irradiated) cells. |
| Proposed Mechanism | Downregulation of mTOR, likely an off-target effect of the ATR inhibitor. |
To detect and confirm off-target mTOR inhibition in your experiments, you can employ the following standard techniques. The protocols are generalized; always optimize for your specific cell model.
This method allows you to directly assess the activity of the ATR and mTOR signaling pathways by measuring the phosphorylation levels of key proteins [2] [3].
Monitor the phenotypic impact of this compound, both as a single agent and in combination with other treatments [2].
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Unexpected reduction in cell proliferation/viability with this compound alone. | Off-target toxicity, potentially via mTOR inhibition [1] [2]. | Titrate the inhibitor dose. Test lower concentrations of this compound (e.g., 0.1-2 µM) to find a window that effectively inhibits ATR with minimal off-target effects [3]. |
| Inhibition of mTOR pathway markers (p-S6K, p-4E-BP1) is observed after this compound treatment. | Confirmed off-target mTOR inhibition. | Use a more specific ATR inhibitor if available for your study. Include precise controls: Compare the effects of this compound with a known, specific mTOR inhibitor (e.g., Torin1/2, AZD8055) to contextualize the observed mTOR suppression [4] [5]. |
| Experimental outcomes (e.g., radiosensitization) are conflated with metabolic disruption. | This compound's off-target effects on metabolism, hampering DNA repair [1]. | Design rigorous controls. Include a group treated with a specific mTOR inhibitor alongside your this compound experiments. This helps disentangle the contributions of ATR vs. mTOR inhibition to your final phenotype. |
Q1: Is the mTOR inhibition by this compound a consistent finding across all cell types? A1: The current evidence comes primarily from a study on MOLT-4 leukemic cells [1] [2]. The extent of this off-target effect may vary based on cell type, genetic background, and experimental conditions. It is essential to validate this in your specific model system.
Q2: At what concentration does this compound start to show off-target effects? A2: The mentioned study used a concentration of 10 µM and reported significant effects on proliferation and mTOR signaling in sham-irradiated cells [1] [2]. Other studies using lower concentrations (e.g., 1 µM) have successfully achieved radiosensitization without major reports of off-target effects, suggesting that dose management is critical [6] [3].
Q3: How can I visually summarize the signaling pathways affected by this compound? A3: The following diagram illustrates the intended versus off-target pathways.
| Parameter | Typical Protocol | Supporting Evidence (Cell Lines Used) | Key Findings / Rationale |
|---|---|---|---|
| Pre-treatment Time | 1 hour before irradiation [1] [2] [3] | Chondrosarcoma [1], Pancreatic (PSN-1, MiaPaCa-2) [2], Cervical (HeLa), Osteosarcoma (U2OS) [3] | Allows inhibitor to enter cells and act on ATR before DNA damage is introduced. |
| Concentration | 1 µM (effective for radiosensitization with minimal single-agent toxicity) [2] [3] | Pancreatic [2], Cervical (HeLa), Osteosarcoma (U2OS), Normal fibroblast (1BR-hTERT) [3] | Higher concentrations (e.g., >3 µM) show single-agent toxicity [2]. |
| Post-Irradiation Incubation | Varies: 1 hour [4] to continuous (e.g., 72 hours) [2] | Leukemic (MOLT-4) [4], Pancreatic [2] | Longer post-irradiation exposure enhances the radiosensitizing effect [2]. |
| Irradiation Types | X-rays, Protons, Carbon Ions (High LET) [1] [3] | Chondrosarcoma [1], Cervical (HeLa), Osteosarcoma (U2OS) [3] | VE-821 effective across radiation types; shows strong effect with complex DNA damage from carbon ions [3]. |
The following diagram illustrates a standard experimental workflow for testing this compound in combination with irradiation, based on the protocols from the cited research:
Here are answers to some specific issues you might encounter, based on the experimental data:
Unexpected high toxicity in control groups:
Weak radiosensitization effect:
How to confirm ATR inhibition in my experiment?
Understanding the mechanism helps in troubleshooting. This compound works by inhibiting the ATR kinase, a key regulator of the DNA damage response. The diagram below illustrates this signaling pathway and how this compound disrupts it.
The selective cytotoxicity of VE-821 is not accidental but is based on fundamental biological differences. The table below summarizes the key vulnerabilities that cancer cells possess, making them more susceptible to ATR inhibition.
| Mechanistic Principle | Explanation | Key Supporting Evidence |
|---|---|---|
| High Replication Stress | Cancer cells often have oncogene-induced hyperproliferation, leading to frequent replication fork stalling and collapse. This generates abundant single-stranded DNA, the primary activator of ATR. Inhibiting ATR in this context causes catastrophic DNA damage. | Synthetic lethal in cells with high levels of oncogene-induced replication stress [1]. |
| p53 Mutation / G1 Checkpoint Defect | Many cancer cells lack a functional p53 pathway, which controls the G1/S cell cycle checkpoint. These cells become heavily dependent on the ATR-controlled G2/M checkpoint to repair DNA damage before mitosis. ATR inhibition forces them into mitosis with unrepaired DNA. | p53 mutations abrogate efficient G1 checkpoint signaling, making cells depend on the ATR-activated G2/M checkpoint [2]. |
| ATM Deficiency | Cells with disrupted ATM signaling, a key kinase for double-strand break repair, may become more reliant on ATR for survival after DNA damage. ATR inhibition is selectively toxic in this context. | Cells with defective ATM signaling may become more reliant on ATR [2]. |
This concept of targeting specific cancer cell weaknesses is summarized in the following diagram:
When designing your experiments, you can take concrete steps to protect normal cells. The most critical factors are drug concentration, treatment timing, and combination with genotoxic agents.
The goal is to use the lowest effective dose of this compound and to limit its exposure time to minimize cumulative damage in normal cells.
This compound's therapeutic window is widest when it is used to sensitize cancer cells to other DNA-damaging therapies. The normal cells, with their intact DNA damage response, are better equipped to handle the combined insult.
The experimental workflow for this combination approach is outlined below:
To ensure your strategy is working, include these validation assays in your protocol.
| Problem | Possible Reason | Solution |
|---|---|---|
| High toxicity in normal cell controls. | Concentration is too high or exposure is too long. | Titrate the dose of this compound downward from 1 µM; reduce continuous incubation time. |
| Weak sensitization in cancer cells. | The cancer cell line may have an intact ATR/Chk1 pathway or low replication stress. | Pre-validate cancer models; ensure genotoxic agent is working; confirm ATR inhibition via pChk1 WB. |
| Unexpected signaling changes. | Off-target effects at high concentrations. | A study noted that 10 µM this compound could downregulate mTOR signaling, potentially an off-target effect [1]. Stick to lower concentrations (e.g., 1-3 µM). |
This section summarizes the core physical and chemical data for VE-821, which is critical for proper storage and experimental preparation.
Table 1: Basic Chemical Data and Solubility of this compound [1] [2] [3]
| Property | Specification |
|---|---|
| CAS Number | 1232410-49-9 |
| Molecular Formula | C₁₈H₁₆N₄O₃S |
| Molecular Weight | 368.41 g/mol |
| Purity | ≥98% [2] [4] |
| Appearance | Light green to green solid [4] |
Table 2: Storage, Stability, and Solubility [1] [3] [4]
| Aspect | Condition |
|---|---|
| Recommended Storage | Store as a solid powder at -20°C. [1] [3] [4] |
| Powder Stability | Stable for 3 years at -20°C; 2 years at 4°C. [3] |
| Solution Stability | In DMSO: 6 months at -80°C; 1 month at -20°C. [3] [4] |
| Solubility in DMSO | 74 mg/mL (200.86 mM) [1] or 100 mM [2]. |
| Solubility in Water | Insoluble [1] [4]. |
| Solubility in Ethanol | Insoluble [1]. |
Q1: What is the primary biological target of this compound? this compound is a potent, selective, and ATP-competitive inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase. It has a Ki of 13 nM and an IC50 of 26 nM in cell-free assays. It shows excellent selectivity for ATR over related PIKK family kinases like ATM, DNA-PK, and mTOR [1] [2] [4].
Q2: How should I prepare and store a stock solution of this compound?
Q3: Is this compound hazardous? According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, as with all research chemicals, it should not be used for human or veterinary therapy. Standard laboratory safety practices are advised, including avoiding inhalation, skin contact, and the formation of dust and aerosols [3].
Here are detailed methodologies for two key applications of this compound: radiosensitization and chemosensitization.
Protocol 1: Radiosensitization of Pancreatic Cancer Cells [5]
This protocol outlines the use of this compound to increase the sensitivity of cancer cells to radiation.
Protocol 2: Sensitizing Gastric Cancer Cells to Cisplatin [6]
This protocol describes using this compound to overcome cisplatin resistance in gastric cancer.
The following diagram illustrates how this compound inhibits the ATR-mediated DNA damage response, leading to the sensitization of cancer cells to DNA-damaging agents like radiation and chemotherapy.
This section details how VE-821 works and addresses common experimental issues.
FAQ: What is the primary mechanism of this compound? this compound is a highly potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase. ATR is a key regulator of the DNA damage response (DDR), particularly to replication stress and single-stranded DNA breaks. By inhibiting ATR, this compound prevents the phosphorylation of its downstream effector, Checkpoint Kinase 1 (CHK1), at Ser345. This abrogates cell cycle checkpoints (primarily in S and G2 phases), disrupts DNA repair, and leads to the accumulation of DNA damage, ultimately sensitizing cells to DNA-damaging agents like ionizing radiation (IR) or chemotherapy drugs such as cisplatin [1] [2] [3].
FAQ: Why am I observing insufficient radiosensitization in my cell lines? The efficacy of this compound is highly dependent on the genetic background of the cancer cells. It is most effective in cells with pre-existing deficiencies in DDR, such as:
FAQ: My control cells (non-irradiated) are showing significant toxicity with this compound treatment. Is this expected? At high concentrations (e.g., 10 µM), this compound can affect the proliferation of even non-irradiated cells, which may be due to off-target effects. One study suggests this could involve the downregulation of mTOR signaling [5]. To mitigate this:
The following diagram illustrates the core mechanism of this compound and the experimental workflow for phosphoproteomic analysis, integrating key steps from the search results [1] [5]:
Phosphoproteomic analyses reveal that this compound, in combination with IR, causes widespread changes in phosphorylation, affecting many proteins involved in the DNA damage response, cell cycle progression, and cellular metabolism [1] [5].
The table below summarizes quantitative findings from key studies:
| Cell Line / Model | Treatment Conditions | Key Phosphoproteomic Findings | Functional Consequences |
|---|
| HL-60 (p53-/-) Human promyelocytic leukemia [1] [4] | this compound pre-treatment → IR | 9,834 phosphorylation sites identified; 538 significantly regulated (336 up, 202 down). Proteins localized to nucleus: DDR, all cell cycle phases, cell division [1]. | Abrogation of G2/M arrest, impaired DNA repair, potent radiosensitization [1]. | | MOLT-4 (p53 wt) T-lymphocyte leukemia [5] | this compound pre-treatment → IR | 623 differentially regulated phosphorylation sites. Changes in DDR pathways and kinases involved in cellular metabolism; downregulation of mTOR activity noted [5]. | Radiosensitization; metabolic disruption; off-target effects on proliferation at high dose (10 µM) [5]. | | Gastric Cancer (GC) Cell lines & organoids [2] [6] | this compound + Cisplatin | Downregulation of ATR-CHK1 pathway phosphorylation. Inhibition of cisplatin-induced STAT3 activation [2]. | Reversal of cisplatin resistance, synergistic induction of apoptosis in vitro and in vivo [2]. | | Chondrosarcoma Cell lines [3] | this compound pre-treatment → X-ray/Proton/C-ion IR | Reduced phosphorylation of DNA repair proteins (e.g., γH2AX persistence). Increased MAPK phosphorylation and apoptosis markers [3]. | Increased radiosensitivity across radiation types, suppressed DNA repair, enhanced cell death [3]. |
For reproducible results, adhere to the following protocols established in the literature.
The following diagram details the core steps for mass spectrometry-based phosphoproteomic analysis, as used in these studies:
The consistency of this compound's effects across various cancer models underscores its broad therapeutic potential.
Here are answers to common questions and issues researchers might encounter:
Q1: Why does VE-821 inhibit the proliferation of my cancer cells even without radiation?
Q2: My data suggests this compound causes metabolic disruption. Is there a known mechanism for this?
Q3: How does this compound contribute to oxidative stress in irradiated cells?
Q4: Why is this compound such an effective radiosensitizer?
The following table summarizes key quantitative findings from the Šalovská et al. (2018) study on this compound in MOLT-4 cells [3] [1] [2]:
| Analysis Type | Key Finding | Quantitative Result / Proposed Mechanism |
|---|---|---|
| Phenotypic Analysis | Radiosensitization & proliferation defect | Significant effect with 10 μM this compound [1] [2]. |
| Phosphoproteomics | Dysregulated signaling pathways | 623 differentially regulated phosphorylation sites [3]. |
| Downregulation of metabolic regulator | mTOR inhibition (likely off-target) [3] [2]. | |
| Metabolomics | Intermediary metabolites analyzed | 206 metabolites detected [3]. |
| Impact on DNA repair substrates | Disrupted recovery of damaged deoxynucleotides [3]. |
Below is a summarized methodology for assessing this compound-induced radiosensitization and metabolic effects, based on the cited study [1] [2].
1. Cell Culture:
2. Drug Treatment and Irradiation:
3. Post-treatment and Analysis:
The following diagrams, generated with Graphviz, illustrate the core mechanisms discussed.
This diagram summarizes the complex interplay between ATR inhibition, DNA damage response, and metabolic disruption.
This diagram outlines the key steps in a typical experiment to investigate this compound's effects.
This compound is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase [1]. ATR is a key regulator of the DNA damage response (DDR), particularly activated by single-stranded DNA (ssDNA) and replication stress [2].
The diagram below illustrates how this compound inhibits the ATR-mediated DNA damage repair pathway.
In essence, by inhibiting ATR, this compound prevents cancer cells from properly responding to DNA damage, forcing them to divide before repairs are complete, which leads to cell death [3] [4]. This effect is often more pronounced in cancer cells due to their higher inherent levels of replication stress and frequent defects in other DDR pathways (e.g., p53 mutation) [5].
Here are detailed methodologies for key experiments evaluating this compound's efficacy, particularly in combination with radiation or chemotherapy.
This protocol is used to measure the long-term ability of a single cell to proliferate and form a colony after treatment, which is the gold standard for assessing radiosensitization [3] [4].
Workflow Diagram:
Detailed Steps:
This protocol assesses the inhibition of the ATR pathway by monitoring the phosphorylation levels of its key substrates, such as Chk1 and H2AX [3] [1].
Workflow Diagram:
Key Steps and Reagents:
The following table summarizes the radiosensitizing and chemosensitizing effects of this compound across various cancer cell models.
| Cancer Type | Combination Treatment | Key Findings | Experimental Model | Source |
|---|---|---|---|---|
| Chondrosarcoma | Proton & Carbon Ion Irradiation | Most efficient viability reduction vs. other DNA repair inhibitors; persistent γH2AX & suppressed DNA repair. | Human cell lines (SW-1353, Cal78) | [3] |
| Gastric Cancer | Cisplatin | Synergistic effect; sensitized cells & organoids; reversed DDR activation & cisplatin-induced STAT3 activation. | Cell lines (MKN-45, AGS) & organoids | [6] [7] |
| Leukemia (T-ALL) | Gamma Irradiation | Radiosensitization; abrogated G2/M checkpoint; induced multiple micronuclei formation. | MOLT-4 cell line | [5] |
| Cervical & Osteosarcoma | Carbon Ion & X-ray Irradiation | Significant radiosensitization in tumor cells; minimal effect on normal fibroblasts (1BR-hTERT). | HeLa, U2OS, 1BR-hTERT cells | [4] |
Q1: What is a standard working concentration for this compound? A1: While concentration should be optimized for your specific cell line, common effective doses used in research are in the low micromolar range. Many studies use 1 μM for radiosensitization experiments [4] and up to 10 μM for chemosensitization or biomarker studies [6] [5]. Start with a dose-response curve (e.g., 0.1 - 10 μM) to determine the optimal concentration for your model.
Q2: My Western blot shows no change in p-Chk1 (Ser345) levels after this compound treatment. What could be wrong? A2: Consider the following troubleshooting steps:
Q3: Does this compound have any known off-target effects? A3: this compound is highly selective for ATR. However, one phosphoproteomic study in leukemic cells suggested that a high concentration (10 μM) might lead to downregulation of mTOR signaling, which could be an off-target effect contributing to the observed phenotype [5]. This highlights the importance of using the lowest effective concentration for your experiments.
Q4: Can this compound be used in more complex, physiologically relevant models? A4: Yes. Recent studies have successfully demonstrated the efficacy of this compound in patient-derived organoid models [6] [8]. For instance, gastric cancer organoids showed significantly increased sensitivity to cisplatin when combined with this compound, validating its potential in models that better retain tumor microenvironment characteristics [6].
The table below summarizes the available experimental data for VE-821 and AZD6738 from the identified studies.
| Feature | This compound (in Chondrosarcoma) | AZD6738 (Ceralasertib, in Other Sarcomas) |
|---|---|---|
| Study Context | Combined with proton, carbon ion, or X-ray irradiation [1] | Studied in various soft-tissue sarcomas; combined with ATM inhibitor [2] |
| Key Findings | Most effective radiosensitizer among tested inhibitors (PARPis, ATMi); suppressed DNA repair, increased DNA damage markers (γH2AX), and induced apoptosis [1]. | Showed modest single-agent activity; synergy with ATM inhibitor (AZD0156) overcame resistance, increasing DNA damage and tumor growth inhibition [2]. |
| Cell Line Models | SW-1353, Cal-78 (human chondrosarcoma) [1] | Panel of 7 STS cell lines (e.g., dedifferentiated liposarcoma, leiomyosarcoma) [2] |
| IC₅₀ Values | Not explicitly stated in the provided text. | Ranged from 1.03 μM to 4.6 μM in sensitive lines; resistant lines showed IC₅₀ up to 12.5 μM [2]. |
| In Vivo Efficacy | Not evaluated (as per study limitations) [3] | Significantly enhanced tumor growth inhibition in dedifferentiated liposarcoma and undifferentiated pleomorphic sarcoma models when combined with ATMi [2]. |
| Clinical Status | Preclinical research compound. | Clinical-stage compound; subject of multiple early-phase trials [4] [5]. |
The studies from which this data is drawn used standard, rigorous preclinical methodologies to evaluate drug efficacy.
The following diagram illustrates the general mechanism of ATR inhibition, which is shared by both this compound and AZD6738, and how it leads to cell death, especially when combined with DNA-damaging agents like radiation.
The diagram shows that ATR is a central kinase activated by DNA damage, such as that caused by irradiation (IR). Normally, ATR signaling enforces cell cycle arrest to allow time for DNA Repair and promotes Cell Survival [4] [7]. ATR inhibitors like this compound and AZD6738 block this pathway. This prevents repair and forces cells with damaged DNA to enter mitosis prematurely, leading to Mitotic Catastrophe and Apoptosis [4] [6]. This mechanism is the basis for their use as radiosensitizers.
The absence of a direct comparison means the choice for future research depends on the goal: this compound is a strong candidate for foundational chondrosarcoma radiosensitization studies, while AZD6738 offers a clearer path toward clinical translation, potentially in combination therapies.
The table below summarizes the key characteristics and experimental findings for Olaparib combined with the ATR inhibitor AZD6738 (Ceralasertib), which is a clinical-stage compound acting on the same pathway as VE-821.
| Feature | Combination of Olaparib & ATR Inhibitor AZD6738 |
|---|---|
| Therapeutic Context | Cholangiocarcinoma (CCA) cell lines with varying DNA damage response (DDR) mutation profiles [1] |
| Key Mechanism | ATR is a key DNA damage sensor. Its inhibition prevents the repair of PARP inhibitor-induced replication stress, promoting synthetic lethality [1]. |
| Experimental Models | CCA cell lines (e.g., TFK-1, HuH-28), immortalized human cholangiocyte cell line (MMNK-1) [1] |
| Efficacy Findings | - Talazoparib was the most potent PARPi single agent.
The research on Olaparib and AZD6738 provides a detailed methodology that is highly relevant for investigating any ATR inhibitor combination [1].
Since data on this compound is scarce, the following diagram illustrates other promising Olaparib-based combination strategies identified in recent research, which may offer alternative investigative pathways.
The strategies highlighted in the diagram are supported by the following experimental evidence:
Based on the gathered information, here are some key considerations for your research:
| Feature | VE-821 (ATR Inhibitor) | KU-55933 (ATM Inhibitor) |
|---|---|---|
| Primary Target | ATR (Ataxia Telangiectasia and Rad3-related) kinase [1] [2] | ATM (Ataxia Telangiectasia Mutated) kinase [3] |
| Reported Potency (IC₅₀) | Ki = 13 nM; IC₅₀ = 26 nM (cell-free) [4] | IC₅₀ = 12.9 nM; Ki = 2.2 nM (cell-free) [3] |
| Key Selectivity | Highly selective for ATR over other PIKK family members (ATM, DNA-PK, mTOR) [4] [2] | Highly selective for ATM over DNA-PK, PI3K, PI4K, and ATR [4] [3] |
| Primary Mechanism | Inhibits ATR-mediated checkpoint signaling and radiation-induced G2/M arrest; increases DNA damage and inhibits Homologous Recombination (HR) repair [2] | Potently and specifically inhibits ATM kinase activity; inhibits activation of autophagy-initiating kinase ULK1 [4] [3] |
| Cellular Outcome | Sensitizes cancer cells to radiation and chemotherapy (e.g., gemcitabine), especially under hypoxia [1] [2] | Renders cells sensitive to oxidative damage and genotoxic stress like ionizing radiation [5] [6] |
The following diagram illustrates how this compound and KU-55933 target specific kinases within the DNA Damage response network, crucial for their mechanism in sensitizing cells to genotoxic stress.
Both inhibitors are primarily used as research tools to investigate DNA damage biology and as sensitizing agents to conventional therapies.
Research indicates that KU-55933 inhibition of ATM kinase activity can trigger a compensatory increase in ATM transcription, a feedback mechanism important to consider in the experimental design and interpretation of long-term effects [6].
Both are potent and selective tools for probing DDR pathways and developing combination therapies.
The table below summarizes key findings from studies that combined this compound with carbon ion irradiation:
| Cancer Cell Type / Model | Key Findings with Carbon Ions + this compound | Proposed Mechanism(s) | Citation |
|---|
| Human Cervical & Osteosarcoma (HeLa, U2OS) | • Significant reduction in cell survival (radiosensitization). • Abrogation of G2/M cell cycle arrest. • Increased formation of multiple micronuclei. | Inhibition of ATR-Chk1 signaling pathway, forcing damaged cells into mitosis and causing genomic instability. | [1] | | Human Chondrosarcoma (SW-1353, Cal78) | • Dose-dependent reduction in cell viability. • Increased persistence of DNA damage (γH2AX). • Suppressed efficient DNA repair mechanisms. | Inhibition of radiation-induced ATR-CHK1 pathway activation and homologous recombination repair. | [2] | | Various Human Tumor Cells (HeLa, U2OS) vs. Normal Fibroblasts (1BR-hTERT) | • Tumor cells were significantly radiosensitized. • Normal cells showed little to no radiosensitization. | Differential effect likely due to pre-existing replication stress and defective cell cycle checkpoints in tumor cells. | [1] |
To help you evaluate and potentially replicate these findings, here are the core methodologies used in the cited studies.
The following diagram illustrates how this compound inhibits the DNA damage response and sensitizes cancer cells to carbon ion radiation, with a particular emphasis on the heightened effect against complex DNA damage.
When interpreting these results or designing future studies, please consider the following:
| Cancer Type / Cell Line | p53 Status | Combined Treatment | Key Findings | Experimental Evidence |
|---|---|---|---|---|
| Pancreatic Cancer (PSN-1, MiaPaCa-2, PANC-1) [1] | Mutant | Radiation & Gemcitabine | Significant radiosensitization and chemosensitization under normoxia and hypoxia; inhibited HR repair and disrupted G2/M checkpoint. | Clonogenic survival assays; Immunofluorescence (γH2AX, 53BP1, Rad51 foci) |
| Isogenic Cell Lines (HCT116, U2OS) [2] [3] | Null / Mutant vs. Wild-type | Gemcitabine & Radiation | Defective p53 conferred greater chemo- and radiosensitization, especially at high dose levels. No significant single-agent cytotoxicity difference. | Colony-forming assays; Western blot (pChk1 Ser345) |
| Various Tumor Cells (HeLa, U2OS) & Normal Fibroblasts [4] | Not specified (Tumor vs. Normal) | High LET Carbon-Ion Radiation & X-rays | Potent radiosensitization in tumor cells; minimal effect on normal cells. Abrogated G2/M arrest and increased micronuclei formation. | Colony formation; Cell cycle analysis (Flow cytometry); Micronucleus assay |
| T-Lymphocyte Leukemia (MOLT-4) [5] [6] | Wild-type (with other DDR defects) | Radiation | Caused radiosensitization and disrupted cellular metabolism, including downregulation of mTOR signaling. | Quantitative proteomics & phosphoproteomics; Metabolomics |
The data in the table above were generated using standard, robust methodologies in cell biology.
The following diagram illustrates the key molecular mechanism by which this compound sensitizes p53-deficient cells to DNA-damaging agents.
As the diagram shows, p53-deficient cells lack a functional G1/S checkpoint, making them heavily reliant on the ATR-Chk1-mediated G2/M checkpoint to repair DNA damage before entering mitosis. This compound inhibits ATR, abrogating this critical checkpoint and simultaneously impairing Homologous Recombination (HR) repair. This forces damaged cells into mitosis, leading to catastrophic cell death [1] [2] [4].
For researchers and drug development professionals, the data indicates:
The core mechanism involves the DNA Damage Response (DDR) pathway. Cisplatin works by causing DNA damage, which triggers the ATR-CHK1 DDR pathway. This activation can lead to chemotherapy resistance as the cancer cells repair the damage [1] [2]. Furthermore, cisplatin-induced DDR activation has been linked to the constitutive activation of STAT3, a transcription factor known to promote cell survival and chemotherapy resistance [1].
This compound, a specific ATR inhibitor, sensitizes cells to cisplatin via a dual mechanism:
The diagram below illustrates this synergistic relationship and molecular mechanism.
The following table summarizes key experimental findings from the cited study, demonstrating the synergistic effect of this compound and cisplatin across different models.
| Experimental Model | Metric | Cisplatin Alone | This compound Alone | Cisplatin + this compound | Notes & Synergy |
|---|---|---|---|---|---|
| GC Cell Lines (in vitro) [1] | IC50 (Viability) | Relatively high | Achieved same effect | Significantly lower | Synergistic effect observed |
| Apoptosis | Induced | Induced | Enhanced | Combination increased apoptosis | |
| GC Organoids [1] | Viability (Luminescence) | Inhibited | Inhibited | Significantly lower | Synergistic effect confirmed in 3D model |
| In Vivo Mouse Model [1] | Tumor Growth | Inhibited | Inhibited | Significantly enhanced inhibition | Consistent with in vitro findings |
Beyond immediate efficacy, the study also found that higher ATR expression in gastric cancer tissues was positively correlated with a higher pathological stage in patients, underscoring ATR as a clinically relevant target [1].
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the key study.
This compound is a well-characterized research tool for targeting the ATR-CHK1 axis. In the broader therapeutic landscape, other classes of DNA Damage Response (DDR) inhibitors are also under investigation:
The strategy of combining a DNA-damaging agent (like cisplatin) with a DDR inhibitor (like an ATR inhibitor) is a promising approach to overcome chemoresistance across various cancers, including gastric cancer [1] [2] and triple-negative breast cancer [6].
| Cancer Model / Cell Type | DNA Damaging Agent | Effect of VE-821 on γH2AX | Experimental Context & Key Findings |
|---|---|---|---|
| Chondrosarcoma (SW-1353, Cal-78 cells) [1] | Proton Irradiation (4-8 Gy) | Strong persistence of γH2AX phosphorylation 24 hours post-IR | Quantified by γH2AX phosphorylation. Pre-treatment with 10 µM this compound prevented the repair of DNA double-strand breaks, indicated by sustained high levels of γH2AX [1]. |
| Pancreatic Cancer (PSN-1, MiaPaCa-2 cells) [2] | Radiation (6 Gy) or Gemcitabine (100 nM) | Increased DNA damage, evidenced by persistence of γH2AX foci | Mechanistic analysis. this compound (1 µM) inhibited homologous recombination repair, leading to unresolved DNA damage and increased radiosensitivity/chemosensitivity, even under hypoxia [2]. |
| Multiple Cancers (DDR-deficient cells) [3] | Single Agent (No combination) | Implied increased DNA damage | Cytotoxicity screening. this compound was cytotoxic as a single agent to cells with specific DNA repair defects (e.g., in ATM, BRCA2, XRCC1), likely due to accumulation of unrepaired DNA damage [3]. |
The diagrams below illustrate the core DNA damage response pathway and how this compound disrupts it, leading to the observed increase in γH2AX.
The molecular consequences of ATR inhibition by this compound create a synthetic lethal scenario, especially in cancer cells with pre-existing DNA repair defects [3]. By preventing proper DNA repair through the suppression of the ATR-Chk1 signaling axis, this compound transforms reparable DNA damage into a lethal event.
The findings in the data table are supported by these standard experimental approaches:
| Cancer Type | Sensitizing Agent(s) | Key Experimental Findings | Proposed Mechanism(s) | Citation |
|---|
| Pancreatic Cancer | Radiation, Gemcitabine | Significant ↓ in clonogenic survival under normoxia & hypoxia. In vivo: Marked tumor growth delay with XRT/gemcitabine. | Inhibition of radiation-induced G2/M arrest; ↑ γH2AX/53BP1 foci (↑ DNA damage); ↓ Rad51 foci (↓ HR repair). | [1] [2] | | Gastric Cancer | Cisplatin | Synergistic effect in cell lines & organoids; ↓ IC50. In vivo: Enhanced tumor response. | ↓ p-ATR/p-CHK1 (inhibits DDR); reverses cisplatin-induced STAT3 activation. | [3] [4] | | Chondrosarcoma | X-rays, Proton, Carbon Ion Radiation | Dose-dependent ↓ viability; most effective vs. PARP/ATM inhibitors. Persistent γH2AX foci; ↑ apoptosis. | Suppression of DNA repair (↓ γH2AX repair capacity); disruption of cell cycle checkpoints. | [5] [6] | | T-Lymphocyte Leukemia (MOLT-4) | Radiation | Radiosensitization; affected proliferation of non-irradiated cells. | Inhibition of ATR signaling; downregulation of mTOR (potential off-target); disruption of irradiation-induced oxidative stress response. | [7] | | Colon & Breast Cancer | Topoisomerase I Inhibitors (e.g., Camptothecin, Irinotecan) | Strong anti-proliferative synergy. In vivo: VX-970 (VE-822) enhanced tumor response to irinotecan. | Abrogation of S-phase replication checkpoints; ↑ replication stress; ↓ Rad51 foci. | [8] | | Various Solid Tumors (Cervical, Osteosarcoma) | High LET Carbon-Ion Radiation | Significant ↓ in survival of tumor cells; minimal effect on normal fibroblasts. ↑ Micronuclei formation. | Abrogation of G2/M checkpoint arrest; forced mitotic entry; ↑ genomic instability. | [9] |
The key findings in the table are supported by standard, robust experimental methodologies. Here are the details of the core protocols used.
The experimental data consistently show that this compound sensitizes cancer cells by disrupting the DNA Damage Response (DDR). The following diagram illustrates this core mechanism.
The molecular rationale for combining this compound with DNA-damaging agents is strong. Many cancer cells have underlying deficiencies in other DDR pathways (like p53 mutation), making them highly reliant on the ATR-Chk1 pathway for survival during replication stress and DNA damage [1] [7] [2]. By inhibiting ATR, this compound takes away this critical survival mechanism.